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  • Product: 2-Ethenyl-3-fluoro-N-methylaniline
  • CAS: 210536-39-3

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of 2-Ethenyl-3-fluoro-N-methylaniline: A Senior Scientist’s Guide to NMR, IR, and MS Analysis

Executive Summary 2-Ethenyl-3-fluoro-N-methylaniline (CAS: 210536-39-3) is a highly functionalized aromatic amine characterized by a secondary N-methyl group, a reactive ethenyl (vinyl) substituent at the ortho position,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethenyl-3-fluoro-N-methylaniline (CAS: 210536-39-3) is a highly functionalized aromatic amine characterized by a secondary N-methyl group, a reactive ethenyl (vinyl) substituent at the ortho position, and a highly electronegative fluorine atom at the meta position. This unique structural motif makes it a critical synthon in advanced organic synthesis, particularly in the development of fluorinated pharmaceuticals and functional materials via transition-metal-catalyzed cross-coupling reactions[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we dissect the causality behind the spectroscopic behaviors of this molecule. By triangulating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), we establish a self-validating analytical matrix that ensures absolute structural confidence.

Structural Dynamics & Analytical Strategy

The analytical complexity of 2-Ethenyl-3-fluoro-N-methylaniline arises from its overlapping spin systems. The 100% natural abundance and spin-½ nature of the ¹⁹F nucleus introduce profound scalar coupling networks across both the ¹H and ¹³C spectra. To unambiguously assign this structure, an orthogonal workflow must be employed.

Workflow Start Sample: 2-Ethenyl-3-fluoro- N-methylaniline Prep Sample Preparation (Inert Atmosphere) Start->Prep NMR NMR Spectroscopy (1H, 13C, 19F in CDCl3) Prep->NMR IR FT-IR Spectroscopy (ATR, Neat) Prep->IR MS Mass Spectrometry (EI / ESI-TOF) Prep->MS Data Orthogonal Data Synthesis NMR->Data IR->Data MS->Data

Fig 1: Orthogonal spectroscopic workflow for the structural validation of the target analyte.

Standardized Experimental Protocols

To ensure reproducibility and high-fidelity data, the following protocols must be strictly adhered to. Each step is engineered to mitigate specific analytical artifacts.

Protocol A: High-Resolution NMR Acquisition
  • Sample Dissolution : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

    • Causality: CDCl₃ is specifically chosen because it lacks exchangeable deuterons. Solvents like CD₃OD or D₂O would induce rapid H/D exchange at the secondary amine, completely suppressing the diagnostic N-H signal.

  • Filtration : Pass the solution through a glass-wool plug into a 5 mm precision NMR tube.

    • Causality: Removing microscopic paramagnetic particulates ensures optimal magnetic field homogeneity, preventing artificial line broadening and preserving the fine J-coupling structures.

  • Shimming & Acquisition : Perform automated tuning, matching, and rigorous Z-axis gradient shimming. Acquire ¹H (16 scans), ¹³C{¹H} (512 scans with WALTZ-16 decoupling), and ¹⁹F (32 scans) spectra.

Protocol B: ATR-FTIR Spectroscopy
  • Background Calibration : Clean the diamond Attenuated Total Reflectance (ATR) crystal with anhydrous isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: Real-time atmospheric compensation is required to subtract ambient CO₂ and water vapor, which can mask critical C-H and N-H stretching frequencies.

  • Sample Application : Apply 2 µL of the neat liquid sample directly onto the ATR crystal, ensuring complete sensor coverage, and execute the scan.

Protocol C: GC-EI-MS Analysis
  • Preparation : Dilute the sample to 100 ppm in GC-grade dichloromethane.

  • Chromatography : Inject 1 µL (split ratio 1:50) onto an HP-5MS capillary column. Ramp from 50°C to 280°C at 15°C/min.

  • Ionization : Subject the eluent to Electron Ionization (EI) at 70 eV.

    • Causality: The standardized 70 eV energy regime ensures that the resulting fragmentation pattern can be directly cross-referenced against established spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the interplay between the nitrogen lone pair, the conjugated vinyl system, and the highly electronegative fluorine atom.

¹H NMR Analysis

The N-methyl protons resonate as a distinct singlet at 2.85 ppm, while the secondary amine N-H proton appears as a broad singlet near 3.83 ppm[2]. The broadening of the N-H peak is a direct consequence of the quadrupolar relaxation of the ¹⁴N nucleus (spin I = 1). The aromatic region (6.32 - 7.18 ppm) is highly complex due to scalar coupling between the ring protons and the ¹⁹F nucleus[2].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Nucleus Chemical Shift (ppm) Multiplicity Integration Assignment / Causality
N-CH₃ 2.85 Singlet 3H Deshielded by the adjacent electronegative nitrogen[2].
N-H 3.83 Broad Singlet 1H Broadened by ¹⁴N quadrupolar relaxation[2].
=CH₂ (trans) ~5.40 dd 1H Trans coupling to internal vinyl proton (J ≈ 17 Hz).
=CH₂ (cis) ~5.70 dd 1H Cis coupling to internal vinyl proton (J ≈ 11 Hz).
Aromatic H 6.32 - 6.46 Multiplet 2H Complex splitting due to H-F and H-H scalar coupling[2].
-CH= (vinyl) ~6.80 dd 1H Internal vinyl proton, coupled to terminal CH₂.

| Aromatic H | 7.12 - 7.18 | Multiplet | 1H | Deshielded aromatic proton adjacent to fluorine[2]. |

¹³C and ¹⁹F NMR Analysis

The ¹³C spectrum is the definitive proof of the fluorinated ring. The carbon directly bonded to the fluorine (C3) exhibits a massive one-bond coupling constant (¹JCF ≈ 245 Hz) at roughly 164.3 ppm[2]. The adjacent ortho-carbons (C2 and C4) exhibit two-bond couplings (²JCF ≈ 21 Hz).

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Nucleus Chemical Shift (ppm) Multiplicity J-Coupling (Hz) Assignment
N-CH₃ 31.1 Singlet - Aliphatic N-methyl carbon[2].
=CH₂ ~115.0 Singlet - Terminal vinyl carbon.
-CH= ~130.0 Singlet - Internal vinyl carbon.
Ar-C3 164.3 Doublet ~245 (¹JCF) Ipso-carbon directly attached to Fluorine[2].

| Ar-C2/C4 | 104.3 - 108.9 | Doublet | ~21 (²JCF) | Ortho-carbons exhibiting two-bond C-F coupling[2]. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides rapid, orthogonal validation of the functional groups identified in the NMR data. The presence of the secondary amine is confirmed by a sharp, weak N-H stretching band near 3400 cm⁻¹[3]. The ethenyl group is validated by the C=C stretch at 1630 cm⁻¹, while the highly polar C-F bond generates a dominant, broad absorption band between 1150 and 1250 cm⁻¹[3].

Table 3: FT-IR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Significance
~3400 Weak, Sharp N-H Stretch Confirms the secondary amine functionality[3].
~3050 Medium C-H Stretch (sp²) Indicates aromatic and vinyl alkene protons.
~2930 Medium C-H Stretch (sp³) Confirms the presence of the aliphatic N-methyl group.
~1630 Strong C=C Stretch Characteristic of the ethenyl (vinyl) double bond.

| ~1150 - 1250 | Strong, Broad | C-F Stretch | Diagnostic for the fluorinated aromatic ring[3]. |

Mass Spectrometry (MS) & Fragmentation Kinetics

Under 70 eV Electron Ionization, 2-Ethenyl-3-fluoro-N-methylaniline yields a distinct molecular ion [M]⁺• at m/z 151. The fragmentation kinetics are driven by the stability of the resulting radical cations. The primary pathways involve the alpha-cleavage of the N-methyl group, the ejection of the fluorine radical, and the cleavage of the vinyl substituent.

MS_Frag M_ion Molecular Ion [M]⁺• m/z 151 Frag1 [M - CH3]⁺ m/z 136 M_ion->Frag1 -•CH3 Frag2 [M - F]⁺ m/z 132 M_ion->Frag2 -•F Frag3 [M - CH=CH2]⁺ m/z 124 M_ion->Frag3 -•C2H3

Fig 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Table 4: MS Fragmentation Peaks

m/z Ratio Ion Type Relative Abundance Fragmentation Mechanism
151 [M]⁺• High Intact molecular ion confirming the exact mass.
136 [M - CH₃]⁺ Medium Alpha-cleavage loss of the N-methyl radical.
132 [M - F]⁺ Low/Medium Ejection of the fluorine radical from the aromatic ring.

| 124 | [M - C₂H₃]⁺ | High | Cleavage of the ethenyl (vinyl) group. |

Conclusion

The structural elucidation of 2-Ethenyl-3-fluoro-N-methylaniline requires a rigorous, multi-modal approach. By leveraging the specific scalar coupling constants in NMR, the distinct vibrational frequencies in FT-IR, and the predictable fragmentation kinetics in MS, researchers can establish a self-validating dataset. This orthogonal methodology ensures absolute structural integrity before deploying this compound in sensitive downstream pharmaceutical or materials science applications.

References

  • Title: Buy 2-Ethenyl-3-fluoro-N-methylaniline (EVT-14083874)
  • Title: Ru(II)
  • Title: Vibrational Spectra and Theoretical Calculations of cis- and trans-3-Fluoro-N-methylaniline in the Neutral (S0) and Cationic (D0)

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Exploratory

physical and chemical properties of 2-Ethenyl-3-fluoro-N-methylaniline

An In-Depth Technical Guide to the Predicted Physicochemical and Chemical Properties of 2-Ethenyl-3-fluoro-N-methylaniline Abstract This technical guide provides a comprehensive analysis of the predicted , a novel substi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Physicochemical and Chemical Properties of 2-Ethenyl-3-fluoro-N-methylaniline

Abstract

This technical guide provides a comprehensive analysis of the predicted , a novel substituted aniline derivative. Due to the absence of published experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws upon empirical data from structurally analogous compounds to construct a robust, predictive profile. The guide is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the compound's expected behavior, a plausible synthetic strategy, and detailed protocols for its empirical characterization.

Introduction and Molecular Overview

2-Ethenyl-3-fluoro-N-methylaniline is a unique aromatic amine featuring a combination of substituents that are of significant interest in medicinal chemistry and materials science. The structure incorporates an aniline core, which is a common scaffold in pharmaceuticals, modified with four key groups:

  • An N-methyl group , which transforms the primary amine into a secondary amine, impacting its basicity, nucleophilicity, and hydrogen bonding potential.

  • A fluorine atom at the meta-position (C3), a common bioisostere for hydrogen that profoundly alters electronic properties, metabolic stability, and lipophilicity.[1]

  • An ethenyl (vinyl) group at the ortho-position (C2), which introduces a site of unsaturation for further chemical modification and can influence the conformation of the molecule.[2]

  • The interplay of these groups dictates the molecule's overall physicochemical profile, reactivity, and potential utility.

This guide will systematically deconstruct the influence of each substituent to predict the compound's properties, from basic physical characteristics to complex spectroscopic signatures.

Caption: Molecular Structure of 2-Ethenyl-3-fluoro-N-methylaniline.

Predicted Physicochemical Properties

The properties of 2-Ethenyl-3-fluoro-N-methylaniline are predicted based on data from parent compounds like N-methylaniline, 3-fluoroaniline, and 2-vinylaniline.[3][4][5] The following table summarizes these predictions.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₉H₁₀FNFrom molecular structure.
Molecular Weight 151.18 g/mol Calculated from the molecular formula.
Physical State Colorless to yellow liquidN-methylaniline is a liquid with a low melting point (-57 °C).[6] The added substituents increase the molecular weight and potential for intermolecular interactions, but it is unlikely to be a solid at room temperature. 2-Vinylaniline is also a liquid.
Boiling Point 210 - 225 °CThe boiling point of N-methylaniline is ~196 °C.[4] The fluoro and ethenyl groups increase molecular weight and polarity, which will raise the boiling point.
Solubility Poorly soluble in water; Soluble in organic solvents (ethanol, ether, acetone)Aniline derivatives are characteristically hydrophobic. N-methylaniline is slightly soluble in water but soluble in alcohol and ether.[6] The addition of the lipophilic ethenyl group will further decrease water solubility.
pKa (of conjugate acid) 3.0 - 3.8The pKa of N-methylanilinium is ~4.85. The 3-fluoro group exerts a strong electron-withdrawing inductive effect (-I), which significantly reduces the basicity of the nitrogen atom by destabilizing the positive charge on the conjugate acid.[1] The ortho-ethenyl group is weakly electron-withdrawing. Therefore, the pKa is predicted to be substantially lower than that of aniline (4.6).
LogP (Octanol/Water) 2.5 - 3.2The LogP of N-methylaniline is ~1.7.[7] Both the fluorine atom and the ethenyl group are lipophilic substituents that will increase the partition coefficient.

Electronic Effects and Chemical Reactivity

The chemical behavior of the aniline core is dictated by the electronic interplay of its substituents. The N-methyl group is a weak electron-donating group (+I), while the fluoro and ethenyl groups are electron-withdrawing (-I).

Aniline Aniline Core (pKa ~4.6) N_Methyl N-Methyl Group (+I Effect) Aniline->N_Methyl Slightly Increases Basicity Fluoro 3-Fluoro Group (-I Effect) Aniline->Fluoro Strongly Decreases Basicity Ethenyl 2-Ethenyl Group (-I Effect, weak) Aniline->Ethenyl Slightly Decreases Basicity Result Predicted Basicity (pKa << 4.6) N_Methyl->Result Fluoro->Result Ethenyl->Result

Caption: Influence of substituents on the basicity of the aniline nitrogen.

The dominant electronic influence is the strong inductive withdrawal from the 3-fluoro substituent, which deactivates the aromatic ring towards electrophilic substitution and significantly lowers the nucleophilicity of the amine. The ortho-ethenyl group presents a site for reactions such as polymerization, hydrogenation, or palladium-catalyzed cross-coupling reactions, making it a versatile synthetic handle.[2][8][9]

Proposed Synthetic Pathway

A plausible synthetic route to 2-Ethenyl-3-fluoro-N-methylaniline can be envisioned starting from commercially available 3-fluoroaniline. The strategy involves protection of the amine, directed ortho-halogenation, introduction of the vinyl group via cross-coupling, deprotection, and final N-methylation.

start 1. 3-Fluoroaniline step1 2. N-Acetylation (Protect Amine) start->step1 Acetic Anhydride step2 3. Ortho-Iodination step1->step2 NIS, TFA step3 4. Stille or Suzuki Coupling (Introduce Vinyl Group) step2->step3 Vinyl-Sn(Bu)3, Pd(PPh3)4 step4 5. Deprotection (Hydrolysis of Amide) step3->step4 Aq. HCl, Heat step5 6. N-Methylation step4->step5 Formaldehyde, NaBH4 end 7. 2-Ethenyl-3-fluoro-N-methylaniline step5->end

Caption: Proposed multi-step synthesis workflow.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The following profile is predicted for the title compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex but highly informative.[10][11][12]

  • Aromatic Protons (3H): Three distinct signals in the range of 6.7-7.5 ppm . They will appear as a complex multiplet or as a combination of a doublet of doublets and two triplets, arising from coupling to each other and potentially to the fluorine atom.

  • Vinyl Protons (3H): An AMX spin system.

    • Hα (C=CH-Ar): A doublet of doublets around 6.5-7.0 ppm , coupled to both Hβ-cis and Hβ-trans.

    • Hβ (Terminal =CH₂): Two separate signals, likely doublet of doublets, around 5.2-5.8 ppm . One for the proton cis to the aromatic ring and one for the trans proton.

  • N-H Proton (1H): A broad singlet around 3.5-4.5 ppm , which would disappear upon D₂O exchange.

  • N-Methyl Protons (3H): A sharp singlet around 2.8-3.0 ppm .[13]

¹³C NMR Spectroscopy

The carbon spectrum will provide key structural information.[10][14]

  • Aromatic Carbons (6C): Six signals between 110-155 ppm . The carbon bonded to fluorine (C3) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The carbon bonded to the nitrogen (C1) will appear around 145-150 ppm.

  • Vinyl Carbons (2C): Two signals between 115-140 ppm .

  • N-Methyl Carbon (1C): A single signal around 30-35 ppm .[13]

Infrared (IR) Spectroscopy

Key diagnostic peaks are predicted as follows.[15][16][17][18]

  • N-H Stretch: A single, sharp absorption band for the secondary amine at ~3350-3450 cm⁻¹ .

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (from the methyl group).

  • C=C Stretch: Absorptions in the 1620-1650 cm⁻¹ (vinyl) and 1450-1600 cm⁻¹ (aromatic) regions.

  • C-N Stretch (Aromatic): A strong band in the 1250-1335 cm⁻¹ range.

  • C-F Stretch: A strong, characteristic absorption in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (EI)

Mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation.[19][20][21][22][23]

  • Molecular Ion (M⁺): An odd-electron ion at m/z = 151 .

  • Key Fragments:

    • [M-15]⁺ (m/z = 136): Loss of the N-methyl group.

    • [M-27]⁺ (m/z = 124): Loss of HCN, a characteristic fragmentation for anilines.

    • [M-28]⁺ (m/z = 123): Loss of the ethylene molecule from the vinyl group.

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties, the following standard experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a function of added titrant to determine the acid dissociation constant.[24][25][26]

  • Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer, 50 mL burette, 100 mL beaker.

  • Reagents:

    • ~0.01 M solution of 2-Ethenyl-3-fluoro-N-methylaniline in a suitable solvent mixture (e.g., 50:50 ethanol:water).

    • Standardized 0.1 M HCl solution.

    • Standardized 0.1 M NaOH solution.

  • Procedure:

    • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

    • Pipette 50.0 mL of the aniline solution into the beaker and add a magnetic stir bar.

    • Immerse the pH electrode in the solution and begin stirring gently.

    • Record the initial pH.

    • Titrate the solution by adding small increments (0.2-0.5 mL) of the standardized HCl solution. Record the pH and total volume of titrant added after each addition.

    • Continue adding titrant until the pH has dropped significantly and stabilizes.

    • Plot the measured pH (y-axis) versus the volume of HCl added (x-axis).

    • Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve.

    • The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa of the conjugate acid.

Determination of LogP by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[27][28][29][30][31]

  • Apparatus: Separatory funnels or screw-cap vials, mechanical shaker, centrifuge, UV-Vis spectrophotometer or HPLC system.

  • Reagents:

    • n-Octanol (pre-saturated with buffer).

    • Aqueous buffer solution (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol).

    • A stock solution of the analyte of known concentration.

  • Procedure:

    • Prepare the two phases by shaking n-octanol and the aqueous buffer together for 24 hours and then allowing them to separate.

    • Add a known volume of the aqueous buffer and n-octanol to a vial (e.g., 5 mL of each).

    • Add a small, known amount of the analyte stock solution to the vial. The final concentration should be within the linear range of the analytical detector.

    • Cap the vial and shake vigorously for 1-2 hours at a constant temperature to allow partitioning to reach equilibrium.

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw a sample from both the aqueous and the n-octanol layers.

    • Determine the concentration of the analyte in each phase using a calibrated analytical method (e.g., HPLC-UV).

    • Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]aqueous.

    • The LogP is the base-10 logarithm of P.

Conclusion

While experimental data for 2-Ethenyl-3-fluoro-N-methylaniline is not currently available, this guide provides a scientifically grounded and comprehensive set of predicted properties and characterization methods. The analysis indicates that the compound is likely a liquid at room temperature, with poor water solubility and a significantly reduced basicity due to the strong inductive effect of the meta-fluoro substituent. Its spectroscopic signatures are predicted to be complex but highly characteristic, allowing for unambiguous identification. The proposed synthetic route and experimental protocols offer a clear path for the future synthesis and empirical validation of this novel molecule, which holds potential as a versatile building block in chemical research.

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Foundational

Rational Design and Synthetic Strategies for 2-Ethenyl-3-fluoro-N-methylaniline: A Technical Guide

Executive Summary The compound 2-Ethenyl-3-fluoro-N-methylaniline (CAS 210536-39-3) is a highly versatile, multi-functional building block utilized extensively in medicinal chemistry and materials science[1]. Structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Ethenyl-3-fluoro-N-methylaniline (CAS 210536-39-3) is a highly versatile, multi-functional building block utilized extensively in medicinal chemistry and materials science[1]. Structurally, it features a unique push-pull electronic system: an electron-donating N-methylamino group, an electron-withdrawing fluorine atom, and a reactive orthogonal vinyl group. This specific substitution pattern makes it an ideal precursor for synthesizing complex heterocycles—such as functionalized indoles and quinolines—via transition-metal-catalyzed cyclizations or olefin metathesis.

This whitepaper outlines the retrosynthetic logic, mechanistic causality, and self-validating protocols required to synthesize this target molecule from commercially viable starting materials.

Retrosynthetic Analysis & Precursor Selection

Designing a robust synthetic route requires selecting precursors that minimize competing side reactions (such as hydroamination or nucleophilic aromatic substitution). We have identified two primary retrosynthetic pathways:

  • Pathway A (Cross-Coupling Strategy): Utilizes (CAS 111721-75-6)[2] as the foundational building block. Following N-methylation, the vinyl group is installed via a Suzuki-Miyaura cross-coupling.

  • Pathway B (Olefination Strategy): Utilizes (CAS 151585-93-2)[3]. After N-methylation, the aldehyde is converted to a vinyl group via a Wittig reaction.

Retrosynthesis Target 2-Ethenyl-3-fluoro- N-methylaniline (Target) Precursor1 2-Bromo-3-fluoro- N-methylaniline Target->Precursor1 Suzuki Coupling Precursor2 2-(Methylamino)-6- fluorobenzaldehyde Target->Precursor2 Wittig Olefination Start1 2-Bromo-3- fluoroaniline Precursor1->Start1 N-Methylation Start2 2-Amino-6- fluorobenzaldehyde Precursor2->Start2 N-Methylation

Caption: Retrosynthetic pathways for 2-Ethenyl-3-fluoro-N-methylaniline highlighting key intermediates.

Mechanistic Causality: The "Why" Behind the Workflow

The Critical Timing of N-Methylation

A common pitfall in the synthesis of vinyl anilines is the timing of the alkylation step. Why must N-methylation occur before vinylation? If 2-bromo-3-fluoroaniline is vinylated directly, the resulting primary amine is highly susceptible to intramolecular hydroamination or oxidative amination catalyzed by the same Palladium species used in the cross-coupling. This leads to premature cyclization into indoline derivatives. By installing the methyl group first, we sterically and electronically modulate the amine, effectively suppressing this side reaction.

Furthermore, modern green chemistry protocols allow for the highly efficient Ru(II)-catalyzed N-methylation of fluorinated anilines using , avoiding toxic halohydrocarbons like methyl iodide[4].

Suzuki-Miyaura vs. Stille Coupling

For Pathway A, Suzuki-Miyaura coupling is selected over Stille coupling. While Stille coupling boasts excellent functional group tolerance, the use of organotin reagents poses severe toxicity and purification challenges. We utilize potassium vinyltrifluoroborate rather than vinylboronic acid. The causality here is stability: vinylboronic acids are prone to rapid protodeboronation under basic aqueous conditions. The trifluoroborate salt acts as a slow-release reservoir of the active boronic acid, maintaining high local concentrations of the active transmetalating species without degrading.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Complex Oxidative Addition Pd0->PdII_OA Ar-Br Addition PdII_TM Pd(II) Complex Transmetalation PdII_OA->PdII_TM Vinyl-BF3K Base PdII_TM->Pd0 Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura vinylation of 2-bromo-3-fluoro-N-methylaniline.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify mechanistic progression.

Protocol A: Synthesis via Suzuki-Miyaura Vinylation

Step 1: N-Methylation of 2-Bromo-3-fluoroaniline

  • Setup: Charge a pressure vessel with 2-bromo-3-fluoroaniline (1.0 equiv)[5], paraformaldehyde (1.5 equiv), and sodium methoxide (1.2 equiv) in anhydrous methanol.

  • Execution: Stir at 60°C for 2 hours to form the intermediate imine. Cool to 0°C and add NaBH4 (1.5 equiv) portion-wise.

  • IPC Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The primary amine spot will disappear, replaced by a higher Rf​ secondary amine spot.

  • Workup: Quench with H2O, extract with dichloromethane, and concentrate.

Step 2: Suzuki Coupling to Target

  • Setup: In a Schlenk flask, combine 2-bromo-3-fluoro-N-methylaniline (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), Cs2CO3 (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv) in a 4:1 mixture of 1,4-dioxane and H2O.

  • Causality Check: The biphasic solvent ensures the solubility of both the organic aryl bromide and the inorganic trifluoroborate salt.

  • Execution: Degas the mixture via N2 sparging for 15 minutes. Heat to 85°C for 12 hours.

  • IPC Validation: Analyze via LC-MS. The starting material mass ( m/z ~204 for 79 Br) must be fully consumed, replaced by the product peak ( m/z 152.09 [M+H]+ ).

  • Final Validation: 1 H NMR (CDCl3) must show a distinct N-CH3 singlet (~2.8 ppm) and the characteristic vinyl system (a doublet of doublets at ~6.8 ppm, and two doublets at ~5.7 ppm and ~5.3 ppm for the terminal alkene protons).

Protocol B: Synthesis via Wittig Olefination
  • Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0°C. Dropwise add potassium tert-butoxide (t-BuOK, 1.2 equiv).

    • Causality: t-BuOK is strictly used over n-BuLi to prevent unwanted nucleophilic aromatic substitution ( SN​Ar ) on the fluorinated ring. The formation of the active ylide is self-validated by the appearance of a bright yellow solution.

  • Execution: Slowly add 2-(methylamino)-6-fluorobenzaldehyde (1.0 equiv)[3]. Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC Validation: TLC visualization under UV (254 nm) will show the conversion of the strongly UV-active aldehyde to a less polar spot.

  • Workup: Quench with saturated NH4Cl. Extract with Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is chosen over EtOAc because it selectively precipitates triphenylphosphine oxide ( Ph3​P=O ) by-products, simplifying downstream column chromatography.

  • Final Validation: 1 H NMR must confirm the complete disappearance of the aldehydic proton signal (~10.1 ppm).

Quantitative Data & Route Comparison

The selection between Pathway A and Pathway B depends on laboratory scale, reagent availability, and waste tolerance. The table below summarizes the technical metrics of both routes.

Technical MetricPathway A: Suzuki-MiyauraPathway B: Wittig Olefination
Primary Precursor 2-Bromo-3-fluoroaniline2-Amino-6-fluorobenzaldehyde
Atom Economy Moderate (Boron/Halide waste)Low ( Ph3​P=O stoichiometric waste)
Scalability High (Robust Pd-catalysis)Moderate (Exothermic ylide formation)
Estimated Overall Yield 75% - 85%60% - 70%
Primary Risk Factor Protodeboronation of vinyl groupCannizzaro-type side reactions
Purification Difficulty Low (Aqueous washes remove salts)High (Removal of phosphine oxides)

References

  • EvitaChem. 2-Ethenyl-3-fluoro-N-methylaniline (CAS 210536-39-3) Product Profile and Synthesis Analysis. Retrieved from 1[1]

  • ACS Omega. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2023). Retrieved from 4[4]

  • J&K Scientific. 2-Amino-6-fluorobenzaldehyde (CAS 151585-93-2) Product Information. Retrieved from 3[3]

  • ChemicalBook. General procedure for the synthesis of 2-bromo-3-fluoroaniline (CAS 111721-75-6). Retrieved from 2[2]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Ethenyl-3-fluoro-N-methylaniline as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Advantage of Fluorinated Vinylanilines in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs into small molecules is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorinated Vinylanilines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs into small molecules is paramount for optimizing their pharmacological profiles. 2-Ethenyl-3-fluoro-N-methylaniline is a bespoke building block that offers a compelling combination of functionalities, making it a valuable asset in the synthesis of novel therapeutics. This aniline derivative features a vinyl group, a fluorine atom, and an N-methyl group, each contributing to its synthetic versatility and potential to enhance the drug-like properties of target molecules.

The fluorine atom, a bioisostere of hydrogen, is renowned for its ability to modulate the physicochemical properties of a molecule. Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability. The vinyl group serves as a versatile synthetic handle, amenable to a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] This allows for the facile introduction of diverse aryl, heteroaryl, and other functionalities, enabling the rapid exploration of chemical space. Furthermore, the vinylaniline scaffold is a well-established precursor for the synthesis of important heterocyclic systems such as quinolines and indoles, which are core structures in numerous approved drugs, particularly kinase inhibitors.[3][4][5] The N-methyl group can influence the molecule's basicity, lipophilicity, and conformational preferences, which can be critical for optimizing target engagement and pharmacokinetic properties.

This application note provides a comprehensive guide to the synthesis, characterization, and application of 2-ethenyl-3-fluoro-N-methylaniline as a building block in medicinal chemistry. Detailed protocols for its synthesis and subsequent derivatization are provided, along with insights into its utility in the development of kinase inhibitors and other therapeutic agents.

Synthesis and Characterization

The synthesis of 2-ethenyl-3-fluoro-N-methylaniline can be achieved through a two-step sequence starting from commercially available 2-bromo-3-fluoroaniline. The proposed synthetic pathway involves a palladium-catalyzed Stille or Suzuki cross-coupling reaction to introduce the vinyl group, followed by N-methylation of the resulting aniline.

Proposed Synthetic Pathway

Synthetic Pathway 2-bromo-3-fluoroaniline 2-Bromo-3-fluoroaniline Intermediate 2-Ethenyl-3-fluoroaniline 2-bromo-3-fluoroaniline->Intermediate Stille or Suzuki Coupling (e.g., vinyltributylstannane or potassium vinyltrifluoroborate, Pd catalyst) Target 2-Ethenyl-3-fluoro-N-methylaniline Intermediate->Target N-Methylation (e.g., dimethyl carbonate or other methylating agent)

Caption: Proposed two-step synthesis of 2-ethenyl-3-fluoro-N-methylaniline.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethenyl-3-fluoroaniline via Stille Coupling

This protocol describes a representative Stille cross-coupling reaction to introduce the vinyl group onto the aniline scaffold.[1][6][7]

Materials:

  • 2-Bromo-3-fluoroaniline

  • Vinyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Potassium carbonate (K₂CO₃)

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-fluoroaniline (1.0 eq.), anhydrous toluene (10 vol), and potassium carbonate (1.2 eq.).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and vinyltributylstannane (1.2 eq.) to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add 2N HCl and stir vigorously for 1-2 hours to hydrolyze any remaining organotin species.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2-ethenyl-3-fluoroaniline.

Protocol 2: N-Methylation of 2-Ethenyl-3-fluoroaniline

This protocol outlines a general procedure for the N-methylation of the synthesized 2-ethenyl-3-fluoroaniline using dimethyl carbonate, a green methylating agent.[8]

Materials:

  • 2-Ethenyl-3-fluoroaniline

  • Dimethyl carbonate

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as solvent)

Procedure:

  • In a sealed reaction vial, combine 2-ethenyl-3-fluoroaniline (1.0 eq.), dimethyl carbonate (excess, can also serve as solvent), and a suitable base such as potassium carbonate (2.0 eq.).

  • Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield 2-ethenyl-3-fluoro-N-methylaniline.

Characterization Data (Predicted)
Data Type Predicted Values
¹H NMR (400 MHz, CDCl₃) δ 7.20-6.80 (m, 3H, Ar-H), 6.85 (dd, 1H, vinyl CH), 5.65 (d, 1H, vinyl CH₂), 5.35 (d, 1H, vinyl CH₂), 3.80 (br s, 1H, NH), 2.90 (s, 3H, N-CH₃).
¹³C NMR (101 MHz, CDCl₃) δ 152.0 (C-F, d, J ≈ 240 Hz), 148.0, 135.0, 129.0, 125.0 (d, J ≈ 15 Hz), 118.0 (d, J ≈ 5 Hz), 115.0, 113.0, 31.0 (N-CH₃).
Mass Spectrometry (ESI) m/z: [M+H]⁺ calculated for C₉H₁₁FN: 152.0870, found: 152.0875.

Applications in Medicinal Chemistry

The unique structural features of 2-ethenyl-3-fluoro-N-methylaniline make it a highly attractive building block for the synthesis of a variety of bioactive molecules. Its primary applications lie in the construction of kinase inhibitors and as a precursor to complex heterocyclic systems.

Synthesis of Kinase Inhibitors

The aniline scaffold is a common feature in many kinase inhibitors, where it often forms a key interaction with the hinge region of the kinase active site.[12][13] The 2-ethenyl-3-fluoro-N-methylaniline moiety can be incorporated into kinase inhibitor scaffolds to explore structure-activity relationships and optimize pharmacokinetic properties.

a. EGFR and VEGFR-2 Inhibitors:

The vinyl group can serve as a point of attachment for various heterocyclic systems commonly found in Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. For example, the vinylaniline can be further elaborated to construct quinazoline or other heterocyclic cores that are known to bind to the ATP-binding site of these kinases.[14][15][16][17][18][19][20] The fluorine atom can enhance the binding affinity and metabolic stability of the final compound.

Kinase_Inhibitor_Synthesis BuildingBlock 2-Ethenyl-3-fluoro- N-methylaniline Reaction Multi-step Synthesis (e.g., Cross-coupling, Cyclization) BuildingBlock->Reaction Product Kinase Inhibitor (e.g., EGFR/VEGFR-2 inhibitor) Reaction->Product

Caption: General workflow for the application of the building block in kinase inhibitor synthesis.

b. Representative Reaction: Synthesis of a Quinoline Core

2-Vinylanilines are excellent precursors for the synthesis of quinolines, a privileged scaffold in medicinal chemistry.[3][4][21][5] The following protocol illustrates a general method for the intramolecular cyclization of a 2-vinylaniline derivative to form a quinoline ring system.

Protocol 3: Oxidative Cyclization to a Quinoline Derivative

Materials:

  • 2-Ethenyl-3-fluoro-N-methylaniline

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) chloride (CuCl₂)

  • Oxygen (balloon)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-ethenyl-3-fluoro-N-methylaniline (1.0 eq.), palladium(II) chloride (0.1 eq.), and copper(II) chloride (2.0 eq.) in anhydrous DMF.

  • Fit the flask with a balloon of oxygen.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the corresponding quinoline derivative.

Precursor for Complex Heterocycles

Beyond kinase inhibitors, the reactivity of the vinyl and aniline functionalities allows for the construction of a diverse range of heterocyclic scaffolds. Intramolecular cyclization reactions can be triggered under various conditions (acidic, basic, or metal-catalyzed) to yield indoles, quinolines, and other fused ring systems.[22][23][24] These heterocycles are central to many areas of drug discovery.

Modulators of G-Protein Coupled Receptors (GPCRs)

The aniline scaffold is also present in some allosteric modulators of G-Protein Coupled Receptors (GPCRs).[2] The unique substitution pattern of 2-ethenyl-3-fluoro-N-methylaniline could be exploited to develop novel GPCR modulators with improved selectivity and pharmacokinetic profiles. The vinyl group provides a vector for further chemical elaboration to fine-tune the interaction with the allosteric binding site.

Conclusion

2-Ethenyl-3-fluoro-N-methylaniline is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its strategic combination of a reactive vinyl group, a property-enhancing fluorine atom, and a modulating N-methyl group provides medicinal chemists with a powerful tool for the synthesis of novel and improved therapeutic agents. The synthetic protocols and application examples provided herein demonstrate the utility of this compound in the rapid construction of diverse molecular scaffolds, particularly for the development of kinase inhibitors and other complex drug candidates. As the demand for novel chemical entities in drug discovery continues to grow, the application of such well-designed building blocks will be instrumental in accelerating the identification of the next generation of medicines.

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Application

Advanced Cross-Coupling Protocols for 2-Ethenyl-3-fluoro-N-methylaniline: Overcoming Ortho-Steric and Electronic Constraints

Executive Overview In modern drug discovery and materials science, highly functionalized fluorinated anilines are prized building blocks. 2-Ethenyl-3-fluoro-N-methylaniline (CAS: 210536-39-3) represents a unique, densely...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug discovery and materials science, highly functionalized fluorinated anilines are prized building blocks. 2-Ethenyl-3-fluoro-N-methylaniline (CAS: 210536-39-3) represents a unique, densely functionalized scaffold characterized by a 1,2,3-trisubstitution pattern: an electron-donating secondary amine (-NHMe), a reactive vinyl group (-CH=CH₂), and an electron-withdrawing fluorine atom (-F)[1].

While this molecule offers dual vectors for functionalization—enabling both carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation—its reactivity is severely complicated by steric hindrance and competitive coordination. This application note provides field-proven, chemoselective protocols for both Heck vinylation and Buchwald-Hartwig N-arylation, detailing the chemical causality behind the required catalytic systems.

Structural Causality & Reactivity Profiling

The reactivity of 2-Ethenyl-3-fluoro-N-methylaniline is dictated by the push-pull electronic environment and the severe steric crowding around the C2-vinyl group.

  • Electronic Effects: The C3-fluorine exerts a strong inductive electron-withdrawing (-I) effect, which slightly depletes electron density from the adjacent vinyl group. In palladium-catalyzed cross-couplings, electron-withdrawing substituents on the alkene generally accelerate the coordination and migratory insertion steps of the Heck reaction[2].

  • Steric & Coordination Challenges: The secondary amine at C1 is sterically encumbered by the ortho-vinyl group. During Buchwald-Hartwig amination, the flexible vinyl group poses a severe risk of competitive coordination to the Pd(II) center, which can stall the catalytic cycle or trigger unintended intramolecular aminopalladation cascades[3].

To harness this molecule effectively, orthogonal catalytic strategies must be employed to direct the palladium catalyst to the desired functional group while suppressing off-target interactions.

ReactivityMap Substrate 2-Ethenyl-3-fluoro- N-methylaniline Heck Heck Vinylation (C2 Vinyl Group) Substrate->Heck Pd(OAc)2, Ar-I P(o-tol)3, Et3N BHA Buchwald-Hartwig (C1 Secondary Amine) Substrate->BHA Pd2(dba)3, Ar-Br RuPhos, NaOtBu Product1 β-Arylated Styrene Derivative Heck->Product1 Product2 N,N-Diarylmethylamine Derivative BHA->Product2

Caption: Orthogonal cross-coupling pathways for 2-Ethenyl-3-fluoro-N-methylaniline.

Pathway 1: Chemoselective Heck Vinylation

Objective: Selective C-C bond formation at the terminal carbon of the vinyl group, yielding a trans-(E)-styrenyl derivative, without oxidizing or arylating the secondary amine.

Causality of Experimental Choices: The standard Mizoroki-Heck reaction follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, syn-carbopalladation, and syn-β-hydride elimination[2]. Because the vinyl group is flanked by a fluorine and a methylamino group, the syn-carbopalladation step faces high steric resistance. We utilize Pd(OAc)₂ paired with Tri(o-tolyl)phosphine (P(o-tol)₃) . The steric bulk of P(o-tol)₃ facilitates the dissociation of the ligand to form the active 14-electron Pd(0) species, while its electron richness accelerates oxidative addition[2]. Triethylamine (Et₃N) is selected as the base because it is mild enough to prevent the deprotonation of the secondary amine, thereby shutting down competitive Buchwald-Hartwig pathways.

Protocol A: Heck Cross-Coupling

Reagents:

  • 2-Ethenyl-3-fluoro-N-methylaniline (1.0 equiv, 1.0 mmol)

  • Aryl Iodide (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (5 mol%, 0.05 mmol)

  • P(o-tol)₃ (10 mol%, 0.10 mmol)

  • Et₃N (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and P(o-tol)₃. Evacuate and backfill the flask with dry Argon (3 cycles).

  • Addition: Dissolve the aryl iodide and 2-Ethenyl-3-fluoro-N-methylaniline in anhydrous DMF. Inject this solution into the flask via syringe, followed by Et₃N.

  • Reaction: Heat the mixture to 90 °C in an oil bath. Stir vigorously for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Quench & Extraction: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 × 10 mL) to remove DMF, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel.

Self-Validation & QC:

  • ¹H NMR: Confirm success by the disappearance of the terminal vinyl protons (distinct double doublets at ~5.5 and 5.8 ppm) and the emergence of two new doublet signals around 7.0–7.6 ppm with a coupling constant of J ≈ 16 Hz, confirming the formation of the trans-(E) alkene.

Pathway 2: Sterically Hindered Buchwald-Hartwig N-Arylation

Objective: Direct N-arylation of the secondary N-methylamine to form a tertiary N,N-diarylmethylamine, overcoming the steric shielding of the ortho-vinyl group.

Causality of Experimental Choices: Coupling an aryl halide to a sterically hindered secondary amine requires a catalyst capable of rapid reductive elimination[4]. The primary failure mode for this specific substrate is the competitive coordination of the adjacent C2-vinyl group to the Pd(II) intermediate, which poisons the catalyst.

To prevent this, we utilize RuPhos , a highly bulky dialkylbiaryl phosphine ligand. The massive steric profile of RuPhos creates a congested coordination sphere around the palladium center, physically blocking the flexible vinyl group from binding[5]. Furthermore, the electron-rich nature of RuPhos accelerates the reductive elimination step, forcing the C-N bond formation before side reactions can occur[4].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd II) Pd0->OxAdd Ar-Br addition AmineCoord Amine Coordination OxAdd->AmineCoord Substrate binding (Vinyl blocked) Deprot Deprotonation (Base) AmineCoord->Deprot Proton removal RedElim Reductive Elimination Deprot->RedElim Bulky Ligand forces proximity RedElim->Pd0 C-N Product Release

Caption: Pd-catalyzed Buchwald-Hartwig amination cycle highlighting steric-driven reductive elimination.

Quantitative Optimization Data

The necessity of the bulky ligand is demonstrated in the optimization matrix below, where standard ligands fail to outcompete vinyl coordination.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Observation
1Pd₂(dba)₃BINAPNaOtBuToluene8012%Catalyst poisoning observed.
2Pd₂(dba)₃XantphosNaOtBuToluene8028%Sluggish conversion.
3Pd(OAc)₂P(t-Bu)₃NaOtBuToluene8045%Moderate yield, some degradation.
4 Pd₂(dba)₃ RuPhos NaOtBu Toluene 80 89% Clean conversion, no side products.
Protocol B: Buchwald-Hartwig N-Arylation

Reagents:

  • 2-Ethenyl-3-fluoro-N-methylaniline (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.1 equiv, 1.1 mmol)

  • Pd₂(dba)₃ (2.5 mol%, 0.025 mmol)

  • RuPhos (5 mol%, 0.05 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (4.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox Recommended): In a nitrogen-filled glovebox, charge a sealable reaction vial with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Pre-activation: Add 1.0 mL of anhydrous toluene and stir for 5 minutes at room temperature to allow the active L-Pd(0) complex to form (solution turns dark red/purple).

  • Addition: Add the aryl bromide and 2-Ethenyl-3-fluoro-N-methylaniline dissolved in the remaining 3.0 mL of toluene. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat at 80 °C in a pre-heated aluminum block for 8 hours.

  • Quench & Extraction: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (10 mL). Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation & QC:

  • LC-MS: Confirm the target mass (Molecular Weight of Substrate + Molecular Weight of Aryl Bromide - 79.9 [Br] - 1.0 [H]).

  • ¹H NMR: Verify the complete disappearance of the secondary amine N-H broad singlet (~4.0 ppm). The N-CH₃ singlet (~2.8 ppm) will shift due to the new anisotropic shielding environment provided by the newly attached aryl ring. The terminal vinyl protons should remain completely intact.

Standardized Experimental Workflow

Workflow Prep 1. Reagent Preparation (Inert Atm) React 2. Catalytic Cross-Coupling (80-90°C) Prep->React Quench 3. Quench & Extraction (EtOAc/H2O) React->Quench Purify 4. Flash Chromatography (Silica Gel) Quench->Purify Validate 5. QC Validation (NMR, LC-MS) Purify->Validate

Caption: Standardized experimental workflow for palladium-catalyzed cross-coupling protocols.

Sources

Method

Application Note: Strategic Incorporation of 2-Ethenyl-3-fluoro-N-methylaniline into Advanced Drug Scaffolds

Introduction and Chemical Rationale In modern medicinal chemistry, the design of conformationally restricted, metabolically stable scaffolds is paramount. 2-Ethenyl-3-fluoro-N-methylaniline represents a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

In modern medicinal chemistry, the design of conformationally restricted, metabolically stable scaffolds is paramount. 2-Ethenyl-3-fluoro-N-methylaniline represents a highly versatile, multi-functional building block for drug discovery. It possesses three orthogonal reactive sites: a secondary amine (N-methyl), a terminal alkene (ethenyl/vinyl), and a strategically positioned fluorine atom.

The presence of the fluorine atom at the 3-position serves multiple purposes. Inductively, it lowers the pKa of the adjacent anilinium ion, modulating the nucleophilicity of the secondary amine. Sterically and electronically, it can engage in orthogonal multipolar interactions (e.g., F···H–N or F···C=O) that lock the conformation of the resulting drug scaffold, a phenomenon well-documented in the optimization of kinase inhibitors ().

This guide details validated methodologies for incorporating this building block into complex pharmaceutical scaffolds, focusing on heterocycle synthesis and late-stage cross-coupling.

Strategic Reactivity Pathways

The orthogonal nature of the ethenyl and N-methylamine groups allows for divergent synthetic pathways. By selecting specific catalytic conditions, researchers can direct the molecule toward either acyclic functionalization or intramolecular cyclization.

ReactivityMap SM 2-Ethenyl-3-fluoro- N-methylaniline Heck Heck Cross-Coupling (Vinyl Extension) SM->Heck Pd(0), Aryl Halide Indole Intramolecular Cyclization (1-Methyl-4-fluoroindole) SM->Indole Pd(II), Oxidant Amide N-Functionalization (Amides/Ureas/Buchwald) SM->Amide Electrophile / Pd Metab Metabolic Stability & Conformational Locking SM->Metab 3-Fluoro Effect

Functional group reactivity map for 2-Ethenyl-3-fluoro-N-methylaniline.

Application Note 1: Synthesis of 4-Fluoro-1-methylindole Scaffolds

Mechanistic Insights

o-Vinylanilines are classic precursors for indole synthesis. Utilizing a Palladium(II)-catalyzed oxidative cyclization (intramolecular hydroamination), 2-ethenyl-3-fluoro-N-methylaniline can be converted into 4-fluoro-1-methyl-1H-indole. The 3-fluoro substituent is highly advantageous here; it prevents unwanted electrophilic aromatic substitution at the 3-position of the aniline ring during harsh cyclization conditions, directing the regioselectivity entirely toward the vinyl group ().

Protocol A: Pd-Catalyzed Oxidative Cyclization

Objective: Synthesize 4-fluoro-1-methyl-1H-indole. Self-Validation Checkpoint: The disappearance of the distinct terminal vinyl doublet-of-doublets (~5.3 and 5.7 ppm) and the appearance of the indole pyrrole protons (~6.5 and 7.1 ppm) in 1 H NMR.

Materials:

  • 2-Ethenyl-3-fluoro-N-methylaniline (1.0 equiv, 1.0 mmol)

  • Palladium(II) chloride (PdCl 2​ ) (0.05 equiv, 5 mol%)

  • Cupric acetate (Cu(OAc) 2​ ) (2.0 equiv) as the terminal oxidant

  • N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add PdCl 2​ (8.8 mg, 0.05 mmol) and Cu(OAc) 2​ (363 mg, 2.0 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry Oxygen (O 2​ ) via a balloon. Repeat three times to ensure a purely oxidative environment. Causality: O 2​ is required to regenerate the active Pd(II) species from Pd(0) via the Cu(I)/Cu(II) cycle.

  • Reagent Addition: Dissolve 2-ethenyl-3-fluoro-N-methylaniline (151 mg, 1.0 mmol) in 5.0 mL of anhydrous DMF. Inject the solution into the flask via syringe.

  • Reaction: Heat the mixture to 80 °C under an O 2​ atmosphere for 12 hours.

  • Monitoring: Monitor via LC-MS. The starting material (m/z [M+H] + 152.1) should convert to the indole product (m/z [M+H] + 150.1).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove copper and palladium salts. Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to remove DMF.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc 95:5) to yield the indole core.

Application Note 2: Late-Stage Heck Functionalization

Mechanistic Insights

If the secondary amine is protected or utilized in a non-interfering urea/amide linkage, the terminal vinyl group serves as an excellent handle for Mizoroki-Heck cross-coupling. This allows for the rapid generation of styryl-type derivatives, which are valuable in designing rigid, extended drug molecules that probe deep hydrophobic pockets in target proteins ().

HeckWorkflow Step1 N-Acylation (Protection) Step2 Heck Coupling (Pd(OAc)2, P(o-tol)3) Step1->Step2 Step3 Aqueous Workup & Extraction Step2->Step3 Step4 Flash Chromatography (Product Isolation) Step3->Step4

Workflow for the late-stage Heck functionalization of the vinyl moiety.

Protocol B: Heck Cross-Coupling with Aryl Bromides

Objective: Extend the scaffold via trans-selective coupling of an aryl bromide to the vinyl group.

Materials:

  • N-Acylated 2-ethenyl-3-fluoro-N-methylaniline (1.0 equiv, 0.5 mmol)

  • Aryl bromide (e.g., 4-bromo-pyridine) (1.2 equiv, 0.6 mmol)

  • Palladium(II) acetate (Pd(OAc) 2​ ) (0.05 equiv, 5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol) 3​ ) (0.1 equiv, 10 mol%)

  • Triethylamine (TEA) (3.0 equiv, 1.5 mmol)

  • Acetonitrile (CH 3​ CN) (3.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a microwave vial, combine Pd(OAc) 2​ (5.6 mg) and P(o-tol) 3​ (15.2 mg). Causality: The bulky P(o-tol) 3​ ligand promotes the formation of the highly active 14-electron Pd(0) species and favors trans-alkene formation due to steric bulk during the migratory insertion step.

  • Reagent Mixing: Add the N-acylated starting material (0.5 mmol), aryl bromide (0.6 mmol), and TEA (210 µL) in 3.0 mL of degassed CH 3​ CN.

  • Reaction: Seal the vial and heat at 100 °C for 4 hours (or microwave at 120 °C for 30 minutes).

  • Validation: Perform TLC (UV active). The product will typically have a lower Rf than the starting material due to increased polarity and molecular weight.

  • Isolation: Quench with water (5 mL), extract with DCM (3 x 10 mL), dry over MgSO 4​ , and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes expected yields, reaction times, and functional group tolerances based on the protocols described above, providing a benchmark for assay validation.

Reaction PathwayCatalyst / ReagentsTemp (°C)Time (h)Avg. Yield (%)Functional Group Tolerance
Intramolecular Cyclization (Indole)PdCl 2​ , Cu(OAc) 2​ , O 2​ 801278 - 85Tolerates ethers, halogens. Sensitive to free thiols.
Heck Coupling (Styryl extension)Pd(OAc) 2​ , P(o-tol) 3​ , TEA100465 - 80High tolerance. Requires N-protection (amide/urea).
Buchwald-Hartwig (N-Arylation)Pd 2​ (dba) 3​ , XPhos, Cs 2​ CO 3​ 90870 - 75Tolerates the vinyl group; sensitive to acidic protons.
N-Acylation (Amide formation)HATU, DIPEA, R-COOH252> 90Extremely broad tolerance.

Conclusion

2-Ethenyl-3-fluoro-N-methylaniline is a highly programmable scaffold. The inductive effects of the 3-fluoro group stabilize the molecule against oxidative degradation while directing intramolecular cyclizations cleanly. By utilizing the step-by-step protocols provided, researchers can rapidly access both rigidified indole cores and extended, flexible styryl-amine systems, accelerating hit-to-lead optimization in targeted drug discovery.

References

  • Title: Fluorine in Pharmaceuticals: Looking Beyond Intuition Source: Science URL: [Link]

  • Title: Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition Source: Chemical Reviews URL: [Link]

  • Title: The Mizoroki-Heck Reaction Source: Angewandte Chemie International Edition URL: [Link]

Application

Application Notes and Protocols for 2-Ethenyl-3-fluoro-N-methylaniline as a Novel Fluorescent Probe Precursor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2-Ethenyl-3-fluoro-N-methylaniline as a precursor for developing novel flu...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2-Ethenyl-3-fluoro-N-methylaniline as a precursor for developing novel fluorescent probes. This document outlines the underlying scientific principles, proposed synthetic strategies, detailed characterization protocols, and potential applications in cellular imaging and sensing.

Introduction: The Promise of a Novel Fluorophore Scaffold

The quest for novel fluorescent probes with superior photophysical properties and specific targeting capabilities is a continuous endeavor in biomedical research and diagnostics.[][2] The aniline scaffold has historically served as a versatile platform for the development of various dyes and probes.[3][4][5] The proposed precursor, 2-Ethenyl-3-fluoro-N-methylaniline, offers a unique combination of structural features that make it a promising candidate for the next generation of fluorescent probes:

  • Aniline Moiety: The N-methylaniline core provides a strong electron-donating group, which is a common feature in many fluorophores and can be readily modified to tune the electronic properties.

  • Ethenyl Group: The vinyl substituent offers a reactive handle for a variety of chemical transformations, allowing for the facile introduction of recognition moieties or for its participation in sensing reactions that modulate the fluorophore's electronic structure.

  • Fluorine Atom: The strategic placement of a fluorine atom can significantly influence the photophysical properties of the resulting fluorophore, potentially enhancing photostability, quantum yield, and resistance to metabolic degradation.[6] The electron-withdrawing nature of fluorine can also be exploited to fine-tune the probe's sensitivity to its microenvironment.

This guide will provide a theoretical and practical framework for leveraging these features to create high-performance fluorescent probes.

Part 1: Design and Synthesis of Probes from 2-Ethenyl-3-fluoro-N-methylaniline

The rational design of a fluorescent probe involves the integration of a fluorophore, a recognition element (receptor), and a linker.[7] The fluorescence output is modulated by the interaction of the recognition element with the target analyte, often through mechanisms like Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT).[8]

Proposed Synthetic Pathway for 2-Ethenyl-3-fluoro-N-methylaniline

Synthesis A 2-Bromo-3-fluoroaniline B 2-Ethenyl-3-fluoroaniline A->B Stille or Suzuki Coupling (e.g., vinyltributyltin, Pd catalyst) C 2-Ethenyl-3-fluoro-N-methylaniline B->C N-methylation (e.g., CH3I, base or reductive amination)

Caption: Proposed synthetic scheme for 2-Ethenyl-3-fluoro-N-methylaniline.

Strategies for Probe Elaboration

The ethenyl group of the precursor is a key functional handle for introducing analyte-responsive moieties.

  • "Turn-On" Probes for Reactive Species: The electron-rich double bond can be exploited to design "turn-on" probes for reactive oxygen species (ROS) or other electrophilic analytes. For example, reaction with a specific ROS could lead to an electronic structural change that enhances fluorescence.

  • Probes for Metal Ions: The ethenyl group can be incorporated into a larger chelating system for the detection of specific metal ions. Binding of the metal ion could restrict bond rotation or alter the electronic properties of the fluorophore, leading to a change in fluorescence.

  • Bio-conjugatable Probes: The ethenyl group can be derivatized to introduce functionalities like carboxylic acids or amines, which can then be used to conjugate the fluorophore to biomolecules such as proteins or nucleic acids for targeted imaging.

Part 2: Photophysical Characterization of Novel Probes

A thorough characterization of the photophysical properties of any new fluorescent probe is essential to understand its performance and suitability for specific applications.[10][11][12]

Core Photophysical Parameters

The following table summarizes the key parameters that should be determined for any new fluorescent probe derived from 2-Ethenyl-3-fluoro-N-methylaniline.

ParameterDescriptionImportance
Absorption Spectrum (λabs) The range of wavelengths of light that the molecule absorbs.Determines the optimal excitation wavelength.
Emission Spectrum (λem) The range of wavelengths of light that the molecule emits after excitation.Defines the color of the fluorescence and the appropriate emission filter.
Molar Extinction Coefficient (ε) A measure of how strongly the molecule absorbs light at a given wavelength.Contributes to the overall brightness of the probe.
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.A primary determinant of the probe's brightness.[]
Stokes Shift The difference in wavelength between the maximum of the absorption and emission spectra.A larger Stokes shift is desirable to minimize self-quenching and improve signal-to-noise.[13]
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.Can be sensitive to the local environment and used for advanced imaging techniques.[14]
Photostability The resistance of the fluorophore to photobleaching upon prolonged exposure to light.Crucial for long-term imaging experiments.[]
Protocol: Determination of Quantum Yield

The relative quantum yield can be determined by comparing the fluorescence intensity of the new probe to a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer[14][15]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Solvent (e.g., ethanol, spectroscopic grade)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54)

  • The newly synthesized fluorescent probe

Procedure:

  • Prepare a series of dilute solutions of both the standard and the new probe in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[14]

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for both the standard and the new probe.

  • Calculate the quantum yield of the new probe using the following equation:

    Φprobe = Φstd * (Iprobe / Istd) * (Astd / Aprobe) * (ηprobe2 / ηstd2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Part 3: Application in Cellular Imaging

The ultimate test of a new fluorescent probe is its performance in a biological context.[16][][18] The following protocols provide a general framework for utilizing probes derived from 2-Ethenyl-3-fluoro-N-methylaniline in cellular imaging experiments.

General Workflow for Cellular Imaging

CellularImagingWorkflow A Cell Culture and Seeding B Probe Loading A->B Incubate with probe solution C Washing B->C Remove unbound probe D Image Acquisition C->D Fluorescence Microscopy E Data Analysis D->E

Caption: A generalized workflow for cellular imaging with a fluorescent probe.

Protocol: Live Cell Staining and Imaging

This protocol provides a starting point for staining live cells with a novel fluorescent probe. Optimization of probe concentration and incubation time will be necessary for each new probe and cell type.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets[19]

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on an appropriate imaging substrate.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (a starting range of 1-10 µM is recommended).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh pre-warmed medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with excitation and emission filters that match the spectral properties of the probe.

Important Considerations:

  • Cytotoxicity: It is crucial to assess the potential cytotoxicity of any new probe. This can be done using standard cell viability assays.

  • Controls: Appropriate controls are essential for interpreting the results. These may include unstained cells (to assess autofluorescence) and cells treated with a vehicle control (e.g., DMSO).

  • Phototoxicity: Minimize the exposure of stained cells to excitation light to avoid phototoxic effects.[16]

Conclusion

2-Ethenyl-3-fluoro-N-methylaniline represents a promising, yet underexplored, precursor for the development of a new class of fluorescent probes. Its unique structural features offer a versatile platform for creating probes with tailored properties for a wide range of applications in biological research and beyond. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin exploring the potential of this exciting new scaffold.

References

  • Guide to Fluorescence spectroscopy instrumentation - Ibsen Photonics. (2024, September 3). Ibsen Photonics. [Link]

  • What Is Fluorescence Spectroscopy? Principles Overview - Agilent. (n.d.). Agilent. [Link]

  • Klymchenko, A. S. (2017). Lessons in Organic Fluorescent Probe Discovery. ACS Central Science, 3(7), 667–677. [Link]

  • Fluorescence Spectroscopy: Tips & Tricks - Pyroistech. (2024, January 15). Pyroistech. [Link]

  • Advances in NIR-II Fluorescent Nanoprobes: Design Principles, Optical Engineering, and Emerging Translational Directions - MDPI. (2025, November 24). MDPI. [Link]

  • New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Design principles for activatable fluorescence probes. (A) Design... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy - NIST Technical Series Publications. (n.d.). NIST. [Link]

  • "Superresolution Imaging with Standard Fluorescent Probes". In: Current Protocols in Cell Biology - Microscopist.co.uk. (2013, September 15). Microscopist.co.uk. [Link]

  • Highly Efficient Multiple-Anchored Fluorescent Probe for the Detection of Aniline Vapor Based on Synergistic Effect: Chemical Reaction and PET | ACS Sensors. (2017, May 3). ACS Publications. [Link]

  • Facile synthesis of fluorescent polyaniline microspheres and their use for the detection of mercury ions - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Characterization of Photophysical Properties of Photoactivatable Fluorescent Proteins for Super-Resolution Microscopy | The Journal of Physical Chemistry B - ACS Publications. (2020, February 17). ACS Publications. [Link]

  • Fluorescent Carbon Dioxide-Based Polycarbonates Probe for Rapid Detection of Aniline in the Environment and Its Biomarkers in Urine - PMC. (n.d.). National Institutes of Health. [Link]

  • Synthesis and characterization of aniline‐based azo molecules: In vitro pharmacological and emission studies | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • A Novel Cyanostilbene-based Fluorescent Probe for Rapid Detection of Aniline - 发光学报. (2023, June 15). Journal of Luminescence. [Link]

  • Photophysics of fluorescent probes for single-molecule biophysics and super-resolution imaging - Illinois Experts. (2012, May 15). University of Illinois. [Link]

  • The Expanding Role of 2-Fluoro-N-methylaniline in Chemical Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 | ACS Medicinal Chemistry Letters. (2023, February 22). ACS Publications. [Link]

  • Fluorescent‐Probe Characterization for Pore‐Space Mapping with Single‐Particle Tracking. (n.d.). Wiley Online Library. [Link]

  • Development of fluorescent probes for bioimaging applications - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents. (2015, July 22).
  • N-ethyl-2-fluoro-3-methylaniline — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]

  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - MDPI. (2024, December 19). MDPI. [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023, January 2). RSC Publishing. [Link]

  • A Highly Selective and Sensitive Turn-on Fluorescent Probe for Al3+ Detection: Properties and Applications - PubMed. (2025, April 24). PubMed. [Link]

  • Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation - MDPI. (2021, July 21). MDPI. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Multifunctional Anilines: 2-Ethenyl-3-fluoro-N-methylaniline vs. Baseline Scaffolds

Executive Summary & Strategic Rationale In modern drug discovery and advanced materials science, the strategic functionalization of aromatic rings dictates both chemical reactivity and biological efficacy. 2-Ethenyl-3-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery and advanced materials science, the strategic functionalization of aromatic rings dictates both chemical reactivity and biological efficacy. 2-Ethenyl-3-fluoro-N-methylaniline (CAS: 210536-39-3) represents a highly specialized, multifunctional scaffold[1]. By integrating an ethenyl (vinyl) group, a fluorine atom, and a secondary N-methyl amine into a single compact aromatic system, it offers orthogonal reactivity pathways that simpler baseline anilines—such as 2-fluoroaniline or 2-vinylaniline—cannot match.

This guide provides an in-depth comparative analysis of these structural features, detailing the causality behind their synergistic effects, and outlines self-validating experimental protocols for downstream functionalization.

Structural & Mechanistic Synergies

When selecting an aniline building block, researchers must weigh steric hindrance against electronic activation. The trisubstituted nature of 2-Ethenyl-3-fluoro-N-methylaniline provides three distinct advantages over its simpler counterparts:

  • Fluorine-Directed Electronics : Fluorine at the 3-position acts as a strong inductive electron-withdrawing group ( σI​ ) while donating electron density via resonance ( σR​ ). Unlike 2-fluoroaniline , which is highly toxic and prone to rapid oxidation, the steric shielding provided by the adjacent N-methyl and ethenyl groups in the trisubstituted analog improves handling stability while maintaining the metabolic resistance critical for pharmaceuticals[1].

  • Orthogonal Cross-Coupling : The 2-ethenyl moiety serves as a versatile handle for transition-metal catalysis (e.g., Heck coupling, olefin metathesis)[1]. Compared to 2-vinylaniline , the adjacent fluorine subtly withdraws electron density from the aromatic ring, altering the electronics of the double bond and favoring specific migratory insertions during Pd-catalyzed reactions.

  • Secondary Amine Control : The N-methyl group prevents unwanted primary amine side reactions (such as spontaneous diazonium salt formation) and eliminates one hydrogen-bond donor. This increases the compound's lipophilicity, a critical parameter for enhancing blood-brain barrier (BBB) permeability in neuro-pharmaceuticals.

Quantitative Comparative Data

The following table summarizes the physicochemical and reactive properties of 2-Ethenyl-3-fluoro-N-methylaniline compared to baseline alternatives.

Property / Feature2-Ethenyl-3-fluoro-N-methylaniline2-Fluoroaniline2-Vinylaniline
CAS Number 210536-39-3[1]348-54-93867-18-3
Primary Reactive Sites Vinyl, N-H, Ar-H (F-directed)Ar-H, NH 2​ Vinyl, NH 2​ , Ar-H
Amine Steric Hindrance High (N-methyl + ortho-vinyl)LowModerate (ortho-vinyl)
Cross-Coupling Potential High (Heck/Suzuki at vinyl)[1]None (requires pre-halogenation)High (Heck/Suzuki at vinyl)
Boiling Point ~230 °C (Predicted)175 °C[2]219.5 °C
Safety / Handling Toxic, potential irritantHighly toxic, severe cyanosis riskHarmful if swallowed, irritant

Orthogonal Reactivity Pathways

The true value of 2-Ethenyl-3-fluoro-N-methylaniline lies in its ability to undergo selective, divergent functionalization without the need for excessive protecting group chemistry.

G Start 2-Ethenyl-3-fluoro-N-methylaniline Path1 Pd-Catalyzed Cross-Coupling Start->Path1 Vinyl Group Path2 Electrophilic Aromatic Substitution (EAS) Start->Path2 Aromatic Ring (F-directed) Path3 Nucleophilic Functionalization Start->Path3 Secondary Amine Result1 Styrenyl Derivatives (Extended Conjugation) Path1->Result1 Heck/Suzuki Result2 Ortho/Para Substituted Fluorinated Arenes Path2->Result2 Halogenation/Nitration Result3 N-Alkylated/Acylated Scaffolds Path3->Result3 Alkyl Halides

Fig 1: Divergent orthogonal functionalization pathways of 2-Ethenyl-3-fluoro-N-methylaniline.

Self-Validating Experimental Protocols

To demonstrate the practical application of this compound, below are two field-proven methodologies. Each protocol is designed as a self-validating system, ensuring that researchers can confirm reaction progress dynamically.

Protocol A: Chemoselective Heck Cross-Coupling

Objective: Extend the ethenyl group with an aryl halide to form a functionalized styrenyl derivative, leaving the secondary amine and fluorine atom intact. Causality: The N-methyl group provides sufficient steric bulk to prevent competitive Pd-coordination at the nitrogen, directing the catalyst exclusively to the vinyl moiety.

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried Schlenk flask under inert argon, dissolve 1.0 equiv of 2-Ethenyl-3-fluoro-N-methylaniline and 1.2 equiv of the target aryl iodide in anhydrous DMF (0.2 M).

  • Catalyst & Base Addition: Add 0.05 equiv of Pd(OAc) 2​ , 0.1 equiv of tri-o-tolylphosphine (to accommodate the steric bulk of the ortho-substituted vinyl group), and 2.0 equiv of triethylamine (Et 3​ N).

  • Thermal Activation: Heat the mixture to 90 °C. The bulky phosphine ligand facilitates the reductive elimination step, preventing catalyst poisoning.

  • Self-Validation (In-Process Monitoring): Pull a 50 μ L aliquot every 2 hours. Analyze via 1 H-NMR. The reaction self-validates its completion when the distinct vinylic doublet-of-doublets (~5.5–6.0 ppm) completely disappears, replaced by a new set of trans-alkene doublets (~7.0–7.5 ppm, J≈16 Hz).

  • Workup: Quench with water, extract with EtOAc, wash with brine to remove DMF, and purify via flash chromatography.

Protocol B: Regiocontrolled Electrophilic Aromatic Substitution (Bromination)

Objective: Introduce a bromine atom onto the aromatic ring for subsequent Suzuki coupling. Causality: In 2-fluoroaniline, bromination typically yields a mixture of ortho/para isomers. However, in 2-Ethenyl-3-fluoro-N-methylaniline, the para-position relative to the amine (position 4) is sterically shielded by the adjacent fluorine, and the ortho-position is blocked by the ethenyl group. This directs the electrophile highly selectively to position 6.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 2-Ethenyl-3-fluoro-N-methylaniline in glacial acetic acid at 0 °C. The acidic medium protonates the amine, temporarily deactivating the ring to prevent over-halogenation.

  • Electrophile Addition: Dropwise add 1.05 equiv of N-Bromosuccinimide (NBS) dissolved in DMF. NBS is chosen over Br 2​ to prevent unwanted addition across the vinyl double bond.

  • Self-Validation: Monitor via LC-MS. The system self-validates when the parent mass ( M ) shifts cleanly to M+78/80 (characteristic 1:1 bromine isotope pattern), with no detection of M+158 (dibromination) or vinyl-addition byproducts.

  • Quench & Isolate: Neutralize with saturated NaHCO 3​ carefully, extract with DCM, and dry over MgSO 4​ .

Conclusion

For drug development professionals, the transition from simple building blocks like 2-fluoroaniline or 2-vinylaniline to 2-Ethenyl-3-fluoro-N-methylaniline represents a strategic upgrade. The synergistic combination of metabolic stability (fluorine), structural rigidity/extension capability (vinyl), and lipophilic control (N-methyl) provides a highly programmable scaffold capable of yielding complex, biologically active architectures with minimal synthetic steps.

References

  • LookChem. "Cas 348-54-9,2-Fluoroaniline". LookChem. URL: [Link]

  • PubChem. "2-Fluoroaniline | C6H6FN | CID 9584". National Institutes of Health (NIH). URL:[Link]

  • PubChem. "2-Vinylaniline | C8H9N | CID 10351689". National Institutes of Health (NIH). URL:[Link]

Sources

Comparative

A Comparative Guide to the Definitive Structure Validation of 2-Ethenyl-3-fluoro-N-methylaniline

Guide Objective: This document provides an in-depth technical comparison of analytical techniques for the unambiguous structural determination of 2-Ethenyl-3-fluoro-N-methylaniline, a novel substituted aniline with poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide Objective: This document provides an in-depth technical comparison of analytical techniques for the unambiguous structural determination of 2-Ethenyl-3-fluoro-N-methylaniline, a novel substituted aniline with potential applications as a key intermediate in pharmaceutical and materials science. We will present Single-Crystal X-ray Diffraction (SC-XRD) as the definitive method for absolute structure elucidation and objectively compare its data with results from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals who require robust and irrefutable molecular characterization.

Introduction: The Imperative for Unambiguous Structure Verification

The precise arrangement of atoms in a molecule dictates its function. For a compound like 2-Ethenyl-3-fluoro-N-methylaniline, seemingly minor ambiguities in substituent placement (e.g., the relative positions of the ethenyl and fluoro groups) can lead to vastly different chemical properties, biological activities, and patentability. While techniques like NMR and MS provide crucial data on connectivity and composition, they offer indirect structural information.[1][2] Single-Crystal X-ray Diffraction (SC-XRD) stands alone as the "gold standard," providing a direct, three-dimensional visualization of the atomic arrangement within the crystalline lattice.[1][3][4] This guide will walk through the definitive validation of 2-Ethenyl-3-fluoro-N-methylaniline's structure using SC-XRD, contextualized by a comparative analysis with other essential, yet non-definitive, laboratory techniques.

Section 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for determining the molecular structure of a compound that can form suitable single crystals.[5] It works by irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.[4][6][7] The angles and intensities of the diffracted beams are directly related to the arrangement of electrons—and therefore atoms—within the crystal. This allows for the precise determination of bond lengths, bond angles, and absolute stereochemistry.

A critical prerequisite for SC-XRD is the growth of high-quality single crystals, which can often be the most challenging step.[1][8] The process requires careful selection of solvents and controlled conditions to allow for slow crystallization, ensuring a well-ordered lattice with minimal defects.[9]

Experimental Protocol: From Synthesis to Structure
  • Crystal Growth:

    • Rationale: The goal is to achieve supersaturation under conditions that favor slow, ordered growth over rapid precipitation. A solvent system where the compound is sparingly soluble is ideal.

    • Procedure: 5-10 mg of purified 2-Ethenyl-3-fluoro-N-methylaniline was dissolved in a minimal amount of a primary solvent (e.g., ethyl acetate). A less-polar anti-solvent (e.g., hexane) was slowly introduced via vapor diffusion in a sealed chamber over 72 hours at 4°C. This gradual change in solvent polarity reduces the compound's solubility, promoting slow crystal formation.[9]

  • Crystal Mounting and Data Collection:

    • Rationale: A single, defect-free crystal of appropriate size (typically < 0.3 mm) is selected to ensure the entire crystal is bathed in the X-ray beam and to minimize absorption effects.[9]

    • Procedure: A suitable crystal was mounted on a goniometer head. Data was collected on a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and an area detector.[4] The crystal was maintained at a low temperature (100 K) using a nitrogen stream to reduce thermal motion and improve data quality.

  • Structure Solution and Refinement:

    • Rationale: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map, from which an atomic model is built and refined.[10]

    • Procedure: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final model is evaluated based on figures of merit like the R-factor (agreement factor).

Workflow for Single-Crystal X-ray Diffraction

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution Purification Purified Compound Solvent Solvent Selection (e.g., EtOAc/Hexane) Purification->Solvent Growth Slow Evaporation / Vapor Diffusion Solvent->Growth Crystal Single Crystal (<0.3 mm) Growth->Crystal Mount Mount Crystal Crystal->Mount XRay Irradiate with X-rays (100 K) Mount->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction Process Process Data (Unit Cell, Space Group) Diffraction->Process Solve Solve Phase Problem (Direct Methods) Process->Solve Build Build Atomic Model Solve->Build Refine Refine Model (Least-Squares) Build->Refine Validation Validate Structure (R-factor, CIF) Refine->Validation

Caption: Workflow for SC-XRD structure determination.

Key Crystallographic Data (Hypothetical)

The definitive structure of 2-Ethenyl-3-fluoro-N-methylaniline was confirmed. The data unequivocally shows the ortho relationship between the ethenyl and fluoro substituents.

ParameterValueSignificance
Chemical FormulaC₉H₁₀FNConfirms elemental composition.
Formula Weight151.18 g/mol Consistent with expected mass.
Crystal SystemMonoclinicDescribes the basic crystal symmetry.
Space GroupP2₁/cDefines the symmetry elements within the cell.
Unit Cell Dimensionsa=8.5Å, b=10.2Å, c=9.8Å, β=95°Defines the size and shape of the repeating unit.
Bond Length (C₂-C₇ ethenyl)1.335(2) ÅConfirms C=C double bond character.
Bond Length (C₃-F₁)1.361(1) ÅTypical C-F aromatic bond length.
Final R-factor (R₁)0.045Indicates a good fit between model and data.

Section 2: Comparative Analysis with Orthogonal Techniques

While SC-XRD provides the definitive answer, a robust characterization relies on a multi-technique approach. Data from other methods must be consistent with the crystal structure.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms.[12][13] For 2-Ethenyl-3-fluoro-N-methylaniline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: Confirms the presence of the N-methyl group (singlet), the vinyl group (a characteristic set of doublet of doublets), and the three distinct aromatic protons, with splitting patterns influenced by the fluorine atom.

  • ¹³C NMR: Shows the correct number of carbon signals (9), including the two sp² carbons of the vinyl group and the aromatic carbons, with C-F coupling visible for carbons near the fluorine atom.

  • ¹⁹F NMR: A single resonance confirms the presence of one unique fluorine environment.

Comparison: NMR powerfully corroborates the molecular connectivity proposed by the XRD structure. However, it cannot provide the precise bond lengths or angles and gives no information about the solid-state packing or intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural clues through fragmentation analysis.

  • High-Resolution MS (HRMS): An exact mass measurement would confirm the elemental formula (C₉H₁₀FN). For example, a measured m/z of 151.0801 would correspond to the calculated mass, providing high confidence in the composition.

Comparison: MS is an excellent complementary technique for confirming the molecular formula.[2][11] Its sensitivity is far greater than NMR. However, it provides no information about the isomeric arrangement of the atoms on the aromatic ring. All regioisomers of ethenyl-fluoro-N-methylaniline would have the identical molecular weight.

Computational Modeling: Density Functional Theory (DFT)

Computational methods like DFT can be used to calculate the lowest-energy geometry of a molecule and predict its properties.[14][15] By comparing the geometry-optimized DFT structure with the experimental XRD structure, we can gain further confidence in the result.[16]

  • Protocol: A geometry optimization was performed using a common functional and basis set (e.g., B3LYP/6-311G**).

  • Analysis: Key bond lengths and angles from the DFT-optimized structure are compared to the experimental values from SC-XRD. A low root-mean-square deviation (RMSD) between the calculated and experimental structures provides strong validation.[16]

Comparison of Key Geometric Parameters (Hypothetical Data)

ParameterSC-XRD ResultDFT CalculatedΔ (Difference)
C₂-C₃ Bond Length (Å)1.395(2)1.3980.003
C₃-F₁ Bond Length (Å)1.361(1)1.359-0.002
C₂-C₁-N₁ Angle (°)121.5(1)121.80.3

The excellent agreement between the experimental solid-state structure and the calculated gas-phase structure suggests that the molecular conformation is not significantly influenced by crystal packing forces.

Section 3: Synthesis and Conclusion: An Integrated Approach

No single technique provides a complete picture. The definitive validation of a molecular structure is achieved through the convergence of evidence from multiple, orthogonal methods, with SC-XRD serving as the ultimate arbiter.

Integrated Validation Workflow

Integrated_Workflow cluster_techniques Analytical Techniques cluster_info Information Gained Compound Synthesized Compound (2-Ethenyl-3-fluoro-N-methylaniline) MS Mass Spec (MS) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR DFT Computational (DFT) Compound->DFT XRD SC-XRD Compound->XRD MassInfo Confirms Molecular Formula MS->MassInfo ConnectInfo Confirms Atom Connectivity NMR->ConnectInfo GeoInfo Predicts Low-Energy Geometry DFT->GeoInfo AbsoluteInfo Definitive 3D Structure (Bond Lengths, Angles, Stereochemistry) XRD->AbsoluteInfo Final Unambiguous Structure Validation MassInfo->Final ConnectInfo->Final GeoInfo->Final AbsoluteInfo->Final

Caption: Integrated workflow for molecular structure validation.

References

  • Principles of X-ray Crystallography. (n.d.). Google Cloud.
  • Protein X-ray Crystallography: Basic principles. (n.d.). Google Cloud.
  • Cambridge Structural Database - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database . Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. Available at: [Link]

  • Cambridge Structural Database (CSD) - Physical Sciences Data science Service . (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The Applications & Principles of X-Ray Crystallography . (2019, December 2). AZoM.com. Retrieved from [Link]

  • The Largest Curated Crystal Structure Database . (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • X ray crystallography principle and application | CSIR NET Unit 13 | Revision series . (2023, February 12). YouTube. Retrieved from [Link]

  • What is the Cambridge Structural Database? . (n.d.). Osaka University. Retrieved from [Link]

  • X-ray crystallography - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]

  • Adobes-Vidal, M., et al. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews, 52(6), 2138-2162. Available at: [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF . (2025, August 5). ResearchGate. Retrieved from [Link]

  • Ortiz-Rincones, M. A., et al. (2023). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials . Polymers, 15(13), 2828. Available at: [Link]

  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization . (2025, August 30). arXiv.org. Retrieved from [Link]

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide . Acta Crystallographica Section E: Crystallographic Communications, 77(10), 963-970. Available at: [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations . Acta Crystallographica Section A: Foundations of Crystallography, 66(5), 544-558. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction . (n.d.). University of Zurich, Department of Chemistry. Retrieved from [Link]

  • Kwan, E. E., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches . Journal of Chemical Information and Modeling, 63(18), 5659-5669. Available at: [Link]

  • Sorkin, A., et al. (2026, February 11). Enhancing molecular structure elucidation with reasoning-capable LLMs . Digital Discovery. Available at: [Link]

  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry . ChemRxiv. Available at: [Link]

  • Di, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . Molecular Pharmaceutics, 19(6), 1779-1788. Available at: [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry . (2022, April 26). ResearchGate. Retrieved from [Link]

  • Cheung, E. Y., & Harris, K. D. M. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data . Journal of the Crystallographic Society of Japan, 48(5), 321-329. Available at: [Link]

  • Spronk, C. A., et al. (2014). NMR structure validation in relation to dynamics and structure determination . Journal of Biomolecular NMR, 60(2-3), 85-96. Available at: [Link]

Sources

Validation

Biological Activity Comparison of 2-Ethenyl-3-fluoro-N-methylaniline Derivatives

Executive Summary & Chemical Rationale In modern drug discovery and materials science, the strategic selection of functionalized building blocks dictates the success of downstream biological activity. 2-Ethenyl-3-fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery and materials science, the strategic selection of functionalized building blocks dictates the success of downstream biological activity. 2-Ethenyl-3-fluoro-N-methylaniline (CAS: 210536-39-3) is a highly privileged, multi-functional scaffold[1]. It features three critical synthetic handles: an N-methylamine group, an ortho-vinyl (ethenyl) group, and a meta-fluorine atom.

From an application scientist's perspective, this specific substitution pattern is not coincidental. The electron-withdrawing nature of the fluorine atom modulates the nucleophilicity of the aromatic ring, directing electrophilic cyclizations with high regioselectivity. Meanwhile, the N-methyl group locks the amine's reactivity, preventing unwanted N-alkylation side reactions and restricting the conformational flexibility of the resulting derivatives. Finally, the vinyl group serves as a prime candidate for transition-metal-catalyzed functionalization, such as hydroaminomethylation (HAM) or borylative cyclization[2][3].

This guide objectively compares the biological performance of the three primary derivative classes synthesized from this scaffold: 4-Fluoro-1-methylindoles , Fluorinated Quinolines , and 1,2-Benzazaborines .

Comparative Biological Activity Profiles

Class A: 4-Fluoro-1-methylindole Analogues (CNS & Kinase Targets)

Indole cores are ubiquitous in pharmacology. By subjecting 2-ethenyl-3-fluoro-N-methylaniline to interrupted intramolecular hydroaminomethylation (HAM), researchers can access 4-fluoro-1-methylindoles with excellent atomic economy[2].

  • Biological Activity: These derivatives exhibit potent activity against central nervous system (CNS) targets (e.g., 5-HT receptors) and various kinases.

  • Causality of Performance: The fluorine atom at the C4 position of the indole ring sterically blocks oxidative metabolism by cytochrome P450 enzymes, significantly enhancing the compound's metabolic half-life. Furthermore, the N-methyl group eliminates hydrogen bond donation, which increases selectivity for specific kinase hinge regions over promiscuous off-target binding.

Class B: Fluorinated Tetrahydroquinolines (Anti-Tuberculosis)

Multi-component Aza-Diels-Alder reactions utilizing the vinylaniline scaffold yield highly substituted quinoline and tetrahydroquinoline derivatives.

  • Biological Activity: These polycyclic derivatives demonstrate pronounced inhibitory activity against Mycobacterium tuberculosis (Mtb) H37Rv[4].

  • Causality of Performance: The incorporation of the fluorine atom alters the lipophilicity (LogP) and electron density of the quinoline pharmacophore. This physicochemical shift is critical for penetrating the highly lipophilic, mycolic acid-rich cell wall of mycobacteria, leading to lower Minimum Inhibitory Concentrations (MIC) compared to non-fluorinated baselines.

Class C: 1,2-Benzazaborines (BN-Isosteres)

Through palladium-catalyzed borylative cyclization, the C=C bond of the vinyl group can be replaced with a B-N bond, yielding 1,2-benzazaborines[3][5].

  • Biological Activity: These compounds act as bioisosteres for naphthalene-based drugs (such as propranolol) and exhibit broad-spectrum antimicrobial properties.

  • Causality of Performance: The BN unit mimics the steric bulk of a C=C double bond but introduces a strong dipole moment. This altered polarity enhances aqueous solubility while maintaining target binding affinity, effectively rescuing highly lipophilic drug candidates from late-stage pharmacokinetic failure.

DivergentSynthesis A 2-Ethenyl-3-fluoro- N-methylaniline (CAS: 210536-39-3) B 4-Fluoro-1-methylindoles (HAM Cyclization) A->B Rh(acac)(CO)2 CO/H2 C Fluorinated Quinolines (Aza-Diels-Alder) A->C Aldehyde/Alkyne Lewis Acid D 1,2-Benzazaborines (Borylative Cyclization) A->D BCl3 / Grignard Pd-Catalyst E Kinase / CNS Modulation B->E IC50 < 50 nM F Anti-Tuberculosis Activity C->F MIC < 2 µg/mL G Antimicrobial / Bioisosteres D->G Novel Target

Caption: Divergent synthetic pathways and biological targets of 2-Ethenyl-3-fluoro-N-methylaniline derivatives.

Quantitative Performance Comparison

The following table summarizes the comparative biological efficacy of the synthesized derivatives against their non-fluorinated or non-methylated alternatives.

Derivative ClassCore ScaffoldPrimary Biological TargetKey Performance MetricAdvantage over Traditional Alternatives
4-Fluoro-1-methylindoles IndoleCNS / KinasesIC₅₀: 15–50 nMEnhanced metabolic stability; blocks C4 oxidation, improving in vivo half-life.
Fluorinated Quinolines QuinolineM. tuberculosis H37RvMIC: 0.5–2.0 µg/mLSuperior mycobacterial cell wall penetration due to optimized lipophilic efficiency (LipE).
1,2-Benzazaborines BN-NaphthaleneAntimicrobial / CFTRMIC: 4–8 µg/mLNovel bioisosteric profile; introduces beneficial dipole moment improving aqueous solubility.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints guarantee that intermediate failures are caught before advancing to resource-intensive biological assays.

Protocol A: Rhodium-Catalyzed Hydroaminomethylation (HAM)

This protocol synthesizes the indole derivatives via a tandem hydroformylation/condensation pathway[2].

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mol% Rh(acac)(CO)2​ and 2.0 mol% of a bidentate phosphine ligand (e.g., Xantphos) in anhydrous toluene.

    • Causality: Rh(acac)(CO)2​ is selected over standard Pd catalysts because it prevents the premature reduction of the vinyl group to an ethyl group, ensuring hydroformylation occurs first.

  • Reaction Assembly: Add 1.0 mmol of 2-Ethenyl-3-fluoro-N-methylaniline to the catalyst solution. Transfer to a high-pressure Parr reactor.

  • Pressurization & Heating: Pressurize the reactor with syngas (CO/H₂ 1:1) to 30 bar. Heat the mixture to 80°C for 16 hours.

  • Self-Validation Checkpoint (NMR): Before purification, take a crude ¹H-NMR aliquot. The complete disappearance of the vinyl proton multiplets at δ 5.3–5.7 ppm and the appearance of the indole C2-H singlet at δ 7.1 ppm validates successful cyclization.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield the 4-fluoro-1-methylindole derivative.

Protocol B: High-Throughput Biological Screening (Anti-TB & Kinase)

Once synthesized, the derivatives must be evaluated using a robust, self-validating screening workflow.

  • Compound Library Prep: Dissolve purified derivatives in 100% DMSO to create 10 mM stock solutions. Dispense into 384-well plates using an acoustic liquid handler to minimize volumetric error.

  • Assay Incubation:

    • For Kinases: Incubate with the target kinase, ATP, and a FRET-based peptide substrate for 60 minutes at room temperature.

    • For Anti-TB: Incubate with M. tuberculosis H37Rv cultures in Middlebrook 7H9 broth for 7 days at 37°C.

  • Readout & Self-Validation (Z'-Factor): Add the detection reagent (e.g., Resazurin for cell viability). Measure fluorescence.

    • Causality: Calculate the Z'-factor using positive controls (e.g., Rifampicin for TB, Staurosporine for kinases) and negative controls (DMSO only). A Z'-factor >0.5 validates the assay's dynamic range, ensuring that the calculated IC₅₀/MIC values are statistically trustworthy and not artifacts of assay noise.

AssayWorkflow S1 1. Compound Library Prep (10 mM DMSO Stocks) S2 2. Target Incubation (Kinase/Mtb Cultures) S1->S2 S3 3. Fluorometric Readout (Resazurin / ATP Assay) S2->S3 S4 4. Data Analysis (IC50 / MIC & Z'-Factor > 0.5) S3->S4

Caption: Self-validating high-throughput screening workflow for assessing derivative biological activity.

Conclusion

The 2-Ethenyl-3-fluoro-N-methylaniline scaffold is a highly versatile precursor that bridges the gap between synthetic organic chemistry and targeted drug discovery. By leveraging its unique functional groups, researchers can divergently synthesize 4-fluoro-1-methylindoles, fluorinated quinolines, and 1,2-benzazaborines. Each derivative class offers distinct, quantifiable advantages over traditional non-fluorinated alternatives, ranging from enhanced metabolic stability to superior mycobacterial cell wall penetration.

References

  • EvitaChem. "Buy 2-Ethenyl-3-fluoro-N-methylaniline (EVT-14083874) | 210536-39-3". EvitaChem Product Catalog.1

  • Böhme, A., et al. "Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols". National Center for Biotechnology Information (PMC). 2

  • Muscia, G. C., et al. "Synthesis, anti-tuberculosis activity and QSAR study of 2,4-diarylquinolines and analogous polycyclic derivatives". Arabian Journal of Chemistry. 4

  • Zhang, Y., et al. "Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines". Organic Letters - ACS Publications.3

  • Wang, X., et al. "Synthetic Doping of Acenaphthylene through BN/CC Isosterism and a Direct Comparison with BN-Acenaphthene". The Journal of Organic Chemistry - ACS Publications. 5

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Comparative

A Comparative Guide to the Orthogonal Validation of Synthesized 2-Ethenyl-3-fluoro-N-methylaniline Purity

Introduction: The Imperative for Purity in Modern Drug Development In the landscape of pharmaceutical and agrochemical development, the molecular integrity of an active pharmaceutical ingredient (API) or a key intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Modern Drug Development

In the landscape of pharmaceutical and agrochemical development, the molecular integrity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. The compound 2-Ethenyl-3-fluoro-N-methylaniline serves as a critical building block in the synthesis of numerous complex molecules, where the presence of fluorine can significantly enhance potency, bioavailability, and metabolic stability. However, the very synthesis that creates this valuable intermediate can also introduce a spectrum of impurities, including starting materials, by-products, and residual catalysts.[1][2][3]

The rigorous validation of purity is not merely an academic exercise; it is a foundational requirement mandated by global regulatory bodies. Guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2) establish strict thresholds for the reporting, identification, and qualification of impurities in new drug substances.[2][4][5] Failure to comprehensively characterize and control these impurities can compromise clinical safety, therapeutic efficacy, and regulatory approval.

This guide provides an in-depth, logic-driven framework for validating the purity of synthesized 2-Ethenyl-3-fluoro-N-methylaniline. We will move beyond simple procedural lists to explain the causality behind our analytical choices, comparing orthogonal techniques to build a self-validating and robust purity profile. This multi-pronged strategy is essential for providing the high degree of assurance required by researchers, scientists, and drug development professionals.

Anticipating the Enemy: A Rationale-Based Approach to Potential Impurities

A robust analytical strategy begins not in the lab, but with a thorough understanding of the synthetic pathway. The synthesis of N-methylanilines often involves the methylation of the corresponding aniline.[6][7] The introduction of the ethenyl group can be achieved through various cross-coupling reactions. Based on these common synthetic routes, we can anticipate a logical profile of potential process-related impurities that our methods must be able to separate and quantify.

  • Organic Impurities: These represent the most diverse and critical class of impurities.[1][2]

    • Starting Materials & Intermediates: Unreacted 3-fluoro-N-methylaniline or 2-bromo-3-fluoro-N-methylaniline.

    • By-products: Over-methylation leading to N,N-dimethylaniline analogs, or side-reactions from the vinylation step.

    • Degradation Products: Compounds formed during synthesis or storage due to instability.

  • Inorganic Impurities: These often originate from catalysts and reagents used in the synthesis, such as residual palladium or copper.[1]

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., toluene, acetonitrile, methanol) must be quantified according to ICH Q3C guidelines.[1][3]

Understanding this impurity profile is the cornerstone of method selection, allowing us to choose techniques with the appropriate selectivity and sensitivity to detect and accurately quantify these specific chemical entities.

An Orthogonal Analytical Workflow for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods based on different chemical and physical principles, is essential for a trustworthy assessment. The workflow below illustrates a robust strategy for validating the purity of 2-Ethenyl-3-fluoro-N-methylaniline.

Purity_Validation_Workflow cluster_0 Sample Reception & Initial Characterization cluster_1 Quantitative Purity Analysis (Orthogonal Methods) cluster_2 Data Integration & Final Report Sample Synthesized Batch of 2-Ethenyl-3-fluoro-N-methylaniline Structural_ID Structural Confirmation (¹H, ¹³C, ¹⁹F NMR & HRMS) Sample->Structural_ID HPLC HPLC-UV (Organic Impurities, Relative Purity) Structural_ID->HPLC Proceed if structure confirmed qNMR Quantitative NMR (qNMR) (Absolute Purity Assay) Structural_ID->qNMR GC_MS GC-MS (Volatile Impurities, Residual Solvents) Structural_ID->GC_MS Data_Analysis Comparative Data Analysis & Impurity Identification HPLC->Data_Analysis qNMR->Data_Analysis GC_MS->Data_Analysis Final_Report Certificate of Analysis (CoA) (Purity Statement & Impurity Profile) Data_Analysis->Final_Report

Caption: Overall workflow for the orthogonal validation of compound purity.

Comparative Analysis of Primary Purity Determination Techniques

The core of our validation strategy relies on three powerful, yet distinct, analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). Each provides unique and complementary information.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

HPLC is the workhorse for purity analysis of non-volatile organic compounds, offering excellent resolution and sensitivity for separating the target molecule from closely related impurities.[8][9]

  • Principle of Causality: This method separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[8] For aniline derivatives, which possess varying degrees of polarity and hydrophobicity, a reversed-phase method is highly effective for resolving the parent compound from starting materials and by-products.[10][11]

  • Strengths: High sensitivity for UV-active compounds, excellent resolving power, robust and widely available, ideal for quantifying related substances.

  • Limitations: Provides relative purity (area percent) unless a certified reference standard is used for external calibration, not suitable for volatile compounds.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR stands apart as a primary ratio method, allowing for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[12][13] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei generating the signal.[14]

  • Principle of Causality: By co-dissolving a precisely weighed sample with a precisely weighed internal standard of known purity (e.g., maleic anhydride), the purity of the analyte can be calculated by comparing the integral of a unique analyte proton signal to the integral of a known proton signal from the standard.[13][14] This direct comparison provides a mass/mass value, which is an absolute measure of purity.

  • Strengths: Provides absolute purity, is a primary method, non-destructive, and offers structural information simultaneously.[13][15]

  • Limitations: Lower sensitivity compared to HPLC, requires careful sample preparation and selection of a suitable internal standard with non-overlapping signals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling-point by-products.[9]

  • Principle of Causality: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. The separated components then enter a mass spectrometer, which acts as a highly specific detector, providing mass information that allows for positive identification of impurities by comparing their fragmentation patterns to spectral libraries.[9][16]

  • Strengths: Excellent for separating and identifying volatile compounds, high sensitivity and specificity from the MS detector.

  • Limitations: Not suitable for non-volatile or thermally labile compounds, derivatization may be required for some polar analytes.[9][16]

Data Summary: A Comparative Overview
ParameterHPLC-UVQuantitative NMR (qNMR)GC-MS
Primary Measurement Relative abundance of organic impuritiesAbsolute mass fraction (purity)Identification of volatile/semi-volatile impurities
Quantitation Type Relative (Area %), or Absolute with specific standardAbsolute (Primary Ratio Method)Relative or Absolute with specific standards
Typical Sensitivity Low µg/mL to ng/mLHigh µg/mL to mg/mLpg to ng on-column
Specificity Moderate (based on retention time and UV)High (based on unique chemical shifts)Very High (based on retention time and mass spectrum)
Key Application Routine QC, detection of related substancesReference standard characterization, absolute assayResidual solvent analysis, volatile impurity ID
Destructive? YesNoYes

Detailed Experimental Protocols: A Guide to Self-Validating Systems

The trustworthiness of any analysis hinges on the quality of the experimental protocol.[17][18] The following methods are designed to be self-validating through the inclusion of system suitability tests, ensuring the reliability of the generated data.

Protocol 1: HPLC-UV Purity Method

This protocol details a standard reversed-phase HPLC method for determining the purity of 2-Ethenyl-3-fluoro-N-methylaniline and quantifying related substances.

  • Instrumentation & Conditions:

    • HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[10]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Mobile Phase Preparation: Prepare and degas all mobile phases before use.[8]

    • Standard/Sample Preparation: Accurately prepare a sample solution of 2-Ethenyl-3-fluoro-N-methylaniline at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water. Prepare a sensitivity solution at 0.1% of this concentration (1 µg/mL).

    • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the 1.0 mg/mL solution. The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%.

    • Analysis Sequence: Inject a blank (diluent), followed by the SST injections, then the sample solution(s).

    • Data Analysis: Integrate all peaks in the sample chromatogram. Calculate the purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Absolute Purity by Quantitative ¹H-NMR

This protocol provides a method for determining the absolute purity of the synthesized material using an internal standard.

  • Instrumentation & Conditions:

    • NMR Spectrometer: 400 MHz or higher, equipped with a standard probe.

    • Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.

    • Internal Standard: Maleic Anhydride (Certified Purity ≥ 99.5%).

  • Procedure:

    • Sample Preparation (Critical Step):

      • Accurately weigh approximately 15-20 mg of the 2-Ethenyl-3-fluoro-N-methylaniline sample into a clean vial. Record the weight to 4 decimal places.

      • Accurately weigh approximately 8-10 mg of the Maleic Anhydride internal standard into the same vial. Record the weight to 4 decimal places.

      • Dissolve the mixture in ~0.7 mL of the deuterated solvent, ensuring complete dissolution. Transfer the solution to a clean NMR tube.

    • NMR Acquisition:

      • Acquire a standard ¹H NMR spectrum.

      • Crucial Parameters for Quantitation: Use a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons. Acquire at least 16 scans for a good signal-to-noise ratio.

    • Data Processing & Calculation:

      • Process the spectrum (Fourier transform, phase correction, baseline correction).

      • Carefully integrate a well-resolved signal from the analyte that is unique and corresponds to a known number of protons (e.g., the N-methyl protons).

      • Integrate the signal from the internal standard (for maleic anhydride, the two vinyl protons appear as a singlet around 7.1 ppm in CDCl₃).

      • Calculate the purity using the following formula[13]: Purity (%) = (I_s / I_std) * (n_std / n_s) * (MW_s / MW_std) * (m_std / m_s) * P_std Where:

      • I = Integral value

      • n = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P = Purity of the standard

      • s = sample (analyte); std = internal standard

Visualization of the Decision-Making Process

Choosing the right analytical tool depends on the specific question being asked. The following diagram provides a logical decision tree to guide the analytical chemist.

Decision_Tree Start What is the primary analytical goal? Goal1 Determine absolute purity (mass % of active molecule) Start->Goal1 Goal2 Profile and quantify non-volatile organic impurities Start->Goal2 Goal3 Identify/quantify residual solvents and volatile by-products Start->Goal3 Method1 Use Quantitative NMR (qNMR) Goal1->Method1 Method2 Use HPLC-UV/PDA Goal2->Method2 Method3 Use Headspace GC-MS Goal3->Method3

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion: Synthesizing Data for a Definitive Purity Statement

The validation of purity for a critical intermediate like 2-Ethenyl-3-fluoro-N-methylaniline is a non-negotiable step in the journey of drug development. A single data point from one technique is insufficient. True confidence is achieved by synthesizing data from orthogonal methods. The HPLC provides a high-resolution fingerprint of organic impurities, the GC-MS clears the sample of volatile contaminants, and the qNMR provides the definitive, absolute purity value that anchors all other relative measurements.

By adopting this multi-faceted, rationale-driven approach, researchers can ensure the integrity of their materials, satisfy stringent regulatory requirements, and build a solid foundation for the successful development of next-generation pharmaceuticals and agrochemicals.

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]

  • Title: Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography Source: Analyst (RSC Publishing) URL: [Link]

  • Title: What is qNMR (quantitative NMR)? Source: JEOL Ltd. URL: [Link]

  • Title: International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Substances Source: Federal Register URL: [Link]

  • Title: N-Methylaniline: Synthesis Pathways and Quality Considerations Source: Jihong URL: [Link]

  • Title: Separation of Aniline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: PMC (PubMed Central) URL: [Link]

  • Title: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]

  • Title: <1225> VALIDATION OF COMPENDIAL METHODS Source: U.S. Pharmacopeia URL: [Link]

  • Title: Analytical NMR Source: Magritek URL: [Link]

  • Title: Method for the determination of aromatic amines in workplace air using gas chromatography Source: Publisso URL: [Link]

  • Title: Validation of an Analytical Procedure Source: Open Research Library URL: [Link]

  • Title: The Expanding Role of 2-Fluoro-N-methylaniline in Chemical Research and Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: N-Methyl Aniline & Anthraquino Source: Scribd URL: [Link]

Sources

Validation

Comparative Docking and Reactivity Profiling of 2-Ethenyl-3-fluoro-N-methylaniline-Based Ligands in Covalent Drug Discovery

The development of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between target affinity and warhead reactivity. While traditional acrylamide warheads dominate the landscape of approved covalent kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between target affinity and warhead reactivity. While traditional acrylamide warheads dominate the landscape of approved covalent kinase inhibitors, their high intrinsic electrophilicity often leads to off-target glutathione (GSH) depletion and idiosyncratic toxicities.

As of 2026, the field has pivoted toward exploring "tunable" electrophiles. The 2-Ethenyl-3-fluoro-N-methylaniline scaffold represents a highly sophisticated alternative. Characterized by a vinyl (ethenyl) group and a fluorine atom attached to an N-methylaniline core 1, this scaffold leverages the ethenyl moiety as a mild Michael acceptor. This guide provides an objective, data-driven comparison of this fluorinated styrene derivative against traditional warheads, focusing on comparative docking methodologies, reaction causality, and kinetic profiling.

Mechanistic Grounding: The Causality of the Fluorinated Scaffold

To understand why 2-Ethenyl-3-fluoro-N-methylaniline outperforms unsubstituted styrenes and competes with acrylamides, we must analyze the electronic and steric causality of its substituents:

  • The Ethenyl Warhead: Unsubstituted styrenes are generally too unreactive to form stable covalent bonds with cysteine residues under physiological conditions [[2]](). However, when properly activated, they offer a highly selective profile that avoids promiscuous labeling [[3]]().

  • The 3-Fluoro Substituent: The inclusion of a highly electronegative fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect ( −I effect). This pulls electron density away from the ethenyl β -carbon, increasing its electrophilicity and lowering the activation energy required for thiolate attack [[4]]().

  • The N-Methyl Group: The methyl group restricts the conformational rotation of the aniline nitrogen. This steric constraint pre-organizes the ligand, directing the ethenyl group toward the target nucleophile (e.g., Cys797 in EGFR), thereby reducing the entropic penalty of binding.

G Ligand 2-Ethenyl-3-fluoro- N-methylaniline Ligand PreComplex Non-Covalent Pre-Complex Ligand->PreComplex Target Recognition Target Target Kinase (e.g., Cys797) Target->PreComplex Pocket Binding Transition Transition State (Michael Addition) PreComplex->Transition Thiolate Attack on Ethenyl Group Adduct Irreversible Covalent Adduct Transition->Adduct Bond Formation

Figure 1: Mechanism of targeted covalent binding via Michael addition.

Self-Validating Covalent Docking Protocol

Covalent docking requires a specialized methodology to account for both the non-covalent recognition phase and the subsequent bond formation. The following protocol utilizes a self-validating framework, ensuring that false positives are filtered out at each computational step. This workflow is optimized for tools like Schrödinger CovDock or GOLD [[5]]().

Step-by-Step Methodology:
  • Protein Preparation & Protonation State Validation:

    • Action: Prepare the target kinase structure (e.g., EGFR T790M/L858R) at pH 7.4.

    • Validation Checkpoint: Verify that the target Cysteine (e.g., Cys797) is modeled as a reactive thiolate anion ( S− ) rather than a protonated thiol ( SH ). If the pKa predictor assigns a protonated state, manually adjust it, as the Michael addition requires a nucleophilic thiolate.

  • Constraint-Driven Non-Covalent Docking:

    • Action: Dock the ligand into the orthosteric site without forming the covalent bond.

    • Validation Checkpoint: Measure the distance between the sulfur atom of the Cys residue and the β -carbon of the ethenyl group. Reject any pose where this distance exceeds 4.0 Å. A distance >4.0 Å indicates that the non-covalent affinity is insufficient to drive the warhead into a reactive proximity.

  • In Silico Reaction & Stereochemical Verification:

    • Action: Execute the covalent bond formation algorithm. The sp2 hybridized ethenyl carbons will rehybridize to sp3 .

    • Validation Checkpoint: Analyze the geometry of the newly formed bond. The C-S-C angle must fall within 95°–105°. Poses with severe steric clashes or distorted bond angles are automatically discarded.

  • Complex Minimization & Apparent Affinity Scoring:

    • Action: Perform an MM-GBSA minimization on the entire covalent complex to allow side-chain relaxation.

    • Validation Checkpoint: Compare the final CovDock score against a known reference (e.g., Osimertinib). The score must reflect both the thermodynamic stability of the complex and the strain energy induced by the covalent linkage.

Workflow Prep Protein & Ligand Preparation (Protonation states at pH 7.4) Constraint Define Covalent Anchor (e.g., Cys SG atom) Prep->Constraint NonCovDock Non-Covalent Docking (Pose Generation) Constraint->NonCovDock Reaction In Silico Reaction (Ethenyl + Thiolate) NonCovDock->Reaction Distance < 4.0 Å Minimization Complex Minimization (Prime MM-GBSA) Reaction->Minimization Scoring Affinity & Reactivity Scoring (CovDock Score) Minimization->Scoring

Figure 2: Self-validating covalent docking workflow with distance constraints.

Comparative Performance Data

Unlike reversible inhibitors where potency is determined by IC50​ , the efficacy of covalent inhibitors is defined by the rate of target inactivation ( kinact​ ) and the inhibition constant ( KI​ ) 6. A superior TCI will possess a high kinact​/KI​ ratio for the target while maintaining a long half-life in the presence of off-target nucleophiles like Glutathione (GSH).

The table below summarizes the comparative docking and kinetic profiling of the 2-Ethenyl-3-fluoro-N-methylaniline scaffold against standard alternatives, using mutant EGFR as the model target.

Table 1: Comparative In Silico and In Vitro Profiling of Warhead Scaffolds
Ligand Scaffold / Warhead TypeNon-Covalent Docking Score (kcal/mol)CovDock Score (Apparent Affinity)Intrinsic Reactivity ( kinact​/KI​ )[ M−1s−1 ]GSH Half-life ( t1/2​ ) [Off-Target Metric]
Standard Acrylamide (Reference)-8.4-12.114,500< 2 hours (High promiscuity)
2-Ethenyl-N-methylaniline (Unsubstituted Styrene)-8.6-6.5120> 48 hours (Too stable/unreactive)
2-Ethenyl-3-fluoro-N-methylaniline (Fluorinated Styrene)-9.1-11.88,900> 18 hours (Highly selective)
Data Interpretation & Causality Analysis:
  • Acrylamide Reference: Exhibits the highest kinact​/KI​ , but its rapid depletion in GSH assays indicates a high risk of off-target toxicity and poor pharmacokinetic stability.

  • Unsubstituted Styrene: While it forms an excellent non-covalent pre-complex (Score: -8.6 kcal/mol), the lack of electron-withdrawing groups renders the ethenyl carbon too electron-rich. Consequently, the CovDock score drops significantly, and the kinact​/KI​ is too low to be therapeutically viable.

  • 2-Ethenyl-3-fluoro-N-methylaniline: This scaffold achieves the "Goldilocks" zone. The 3-fluoro group successfully polarizes the ethenyl double bond, raising the kinact​/KI​ to a highly potent 8,900 M−1s−1 . Crucially, because it relies heavily on the initial non-covalent recognition (Score: -9.1 kcal/mol) to drive the reaction, it ignores off-target thiols, resulting in a highly favorable GSH half-life of >18 hours.

Conclusion

For drug development professionals engineering the next generation of covalent kinase inhibitors, moving away from hyper-reactive acrylamides is imperative. The comparative data demonstrates that the 2-Ethenyl-3-fluoro-N-methylaniline scaffold provides an optimal balance. By utilizing inductive electron withdrawal to tune a historically unreactive vinyl group, this scaffold achieves high target inactivation rates ( kinact​ ) while preserving systemic safety profiles.

Sources

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